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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of Org OD 02-0

For Researchers, Scientists, and Drug Development Professionals Executive Summary Org OD 02-0, also identified as 10-Ethenyl-19-norprogesterone, is a potent and selective synthetic agonist for the membrane progesterone r...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Org OD 02-0, also identified as 10-Ethenyl-19-norprogesterone, is a potent and selective synthetic agonist for the membrane progesterone receptor α (mPRα), a member of the Progestin and AdipoQ Receptor (PAQR) family. Unlike classical progestins that act via the nuclear progesterone receptor (nPR) to regulate gene transcription, Org OD 02-0 initiates rapid, non-genomic signaling cascades at the cell surface. Its primary mechanism involves binding to and activating mPRα, which is coupled to inhibitory G-proteins (Gi). This activation triggers downstream signaling through key pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, and leads to a reduction in intracellular cyclic AMP (cAMP) levels. These actions culminate in a diverse range of cellular responses, including neuroprotection, anti-apoptotic effects, regulation of hormone secretion, and vascular effects. This document provides a comprehensive overview of the molecular mechanism, quantitative data from key studies, and detailed experimental protocols.

Core Mechanism of Action: mPRα Agonism

The central mechanism of action of Org OD 02-0 is its selective agonism of the membrane progesterone receptor α (mPRα). It exhibits high binding affinity for mPRα with a reported IC50 of 33.9 nM, while demonstrating no significant agonist activity at the classical nuclear progesterone receptor (nPR).[1][2][3] This selectivity allows it to be used as a pharmacological tool to specifically probe mPRα-mediated signaling pathways, distinct from the genomic effects of progesterone.

Activation of mPRα by Org OD 02-0 initiates signaling through a pertussis toxin-sensitive inhibitory G-protein (Gi), leading to several downstream events:

  • Inhibition of Adenylyl Cyclase : The Gi-protein activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP accumulation.[4][5]

  • Activation of Kinase Cascades : Org OD 02-0 stimulates the phosphorylation and activation of the PI3K/Akt and MAPK (ERK1/2) signaling pathways.[6][7][8][9] These pathways are critical for cell survival, proliferation, and other physiological functions.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies investigating the effects of Org OD 02-0.

Table 1: Receptor Binding and Activity

Parameter Value Cell/System Reference
IC50 (mPRα) 33.9 nM N/A [1][2]
Binding Affinity (Zebrafish mPRα) EC50 of 2 x 10⁻⁶ M MDA-MB-231 cells transfected with zebrafish mPRα [10]

| nPR-B Transactivation | No agonist activity | T47DyB breast cancer cells |[3][6] |

Table 2: Effects on Signaling Pathways

Effect Concentration Cell Type Observations Reference
eNOS Phosphorylation 20 nM Human Umbilical Vein Endothelial Cells (HUVECs) Significant increase [6][7]
Akt Phosphorylation 20 and 100 nM Human Umbilical Vein Endothelial Cells (HUVECs) Significant increase [7]
ERK1/2 Phosphorylation 20 nM Human Umbilical Vein Endothelial Cells (HUVECs) Significant increase [6]
cAMP Accumulation 20 nM GH3 pituitary tumor cells Significant decrease [4][5]

| Src & FAK Phosphorylation | 100 nM | 926 endothelial cells | Significant decrease (short-term, 20 min) |[3] |

Table 3: Physiological and Cellular Effects

Effect Concentration Cell/System Observations Reference
Prolactin (PRL) Secretion 20 nM Rat pituitaries & GH3 cells Significant inhibition [1][4][5]
Nitric Oxide (NO) Production 20 nM Human Umbilical Vein Endothelial Cells (HUVECs) Rapid increase [6]
Cell Death Reduction N/A SH-SY5Y cells (Parkinson's model) Effective reduction of 6-OHDA & MPP⁺ induced death [8]
Anti-apoptosis N/A Granulosa and breast cancer cells Mimics protective effects of progestins [2][9]
Glycogenolysis 10 µM Bovine Uterine Epithelial (BUTE) cells 94% decrease in glycogen abundance after 48h [11]

| Oocyte Maturation/Ovulation | N/A | Zebrafish (in vivo and in vitro) | Triggered maturation and ovulation |[12] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the key mechanisms and workflows described in the literature.

Org_OD_02_0_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Cellular Response mPRa mPRα Gi Gi-Protein mPRa->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates MAPK MAPK (ERK) Gi->MAPK Activates cAMP cAMP AC->cAMP OrgOD Org OD 02-0 OrgOD->mPRa Binds HormoneRegulation Inhibition of Prolactin Release cAMP->HormoneRegulation Regulates Akt Akt PI3K->Akt Activates CellSurvival Anti-Apoptosis & Neuroprotection Akt->CellSurvival Promotes VascularEffects Increased NO Production Akt->VascularEffects eNOS Phosphorylation MAPK->CellSurvival Promotes

Caption: Signaling pathway of Org OD 02-0 via mPRα activation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_protein Protein Level cluster_functional Functional Assays CellCulture 1. Cell Culture (e.g., HUVECs, SH-SY5Y, GH3) Starvation 2. Serum Starvation (To synchronize cells) CellCulture->Starvation Treatment 3. Treatment Application - Vehicle Control - Org OD 02-0 (e.g., 20-100 nM) - Other Agonists/Antagonists Starvation->Treatment WesternBlot 4a. Western Blot (p-Akt, p-ERK, p-eNOS) Treatment->WesternBlot Protein Lysates NO_Assay 4b. NO Production Assay (Griess Reagent) Treatment->NO_Assay Cell Supernatant RIA 4c. Radioimmunoassay (Prolactin Secretion) Treatment->RIA Cell Supernatant CellViability 4d. Cell Viability Assay (MTT, etc.) Treatment->CellViability Treated Cells

Caption: Generalized experimental workflow for studying Org OD 02-0 effects.

Detailed Experimental Protocols

The following are representative methodologies abstracted from cited literature for key experiments.

Cell Culture and Treatment (General)

Human Umbilical Vein Endothelial Cells (HUVECs), SH-SY5Y neuroblastoma cells, or GH3 pituitary cells are cultured in appropriate media (e.g., DMEM or F-12K) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere. Before treatment, cells are often serum-starved for a period (e.g., 12-24 hours) to reduce basal signaling activity. Org OD 02-0, dissolved in a suitable solvent like DMSO, is then added to the culture medium at final concentrations typically ranging from 10 nM to 10 µM for specified incubation times (from minutes for rapid signaling events to 48 hours for functional outcomes).[6][8][11]

Western Blotting for Kinase Phosphorylation
  • Cell Lysis : After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Protein concentration in the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., phospho-Akt Ser473, phospho-ERK1/2 Thr202/Tyr204, phospho-eNOS Ser1177) and total proteins as loading controls.

  • Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.[6][7]

Nitric Oxide (NO) Production Assay
  • Sample Collection : HUVECs are treated with Org OD 02-0 (e.g., 20 nM) for a short period (e.g., 15-30 minutes).

  • Measurement : The concentration of nitrite (a stable metabolite of NO) in the culture medium is measured using the Griess reagent system. Briefly, an equal volume of Griess reagent is added to the cell culture supernatant.

  • Quantification : After a short incubation at room temperature, the absorbance is measured at ~540 nm using a microplate reader. A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.[6][]

Prolactin (PRL) Radioimmunoassay (RIA)
  • Experimental Setup : Anterior pituitary glands from rats are dissected and incubated in culture medium. Alternatively, GH3 cells are used.

  • Treatment : The tissues or cells are treated with Org OD 02-0 (e.g., 20 nM) for a defined period (e.g., 1 hour).[5]

  • Sample Collection : The incubation medium is collected.

  • RIA Procedure : The concentration of PRL in the medium is quantified using a specific RIA kit, following the manufacturer's instructions. This typically involves competitive binding between unlabeled PRL in the sample and a fixed quantity of radiolabeled PRL for a limited number of antibody binding sites.[5]

Cell Viability / Neuroprotection Assay
  • Cell Model : SH-SY5Y cells are treated with a neurotoxin such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP⁺) to induce cell death, mimicking Parkinson's disease pathology.

  • Co-treatment : Cells are co-incubated with the neurotoxin and Org OD 02-0.

  • Viability Measurement : After the treatment period (e.g., 24 hours), cell viability is assessed using a method like the MTT assay. MTT is reduced by metabolically active cells to a purple formazan product. The absorbance of the dissolved formazan is read on a spectrophotometer, with higher absorbance correlating with greater cell viability.[8]

Conclusion

Org OD 02-0 is a critical research tool for elucidating the non-genomic, membrane-initiated signaling of progestins. Its mechanism of action is centered on the selective activation of mPRα, leading to Gi-protein-dependent modulation of cAMP, PI3K/Akt, and MAPK pathways. This activity translates into significant physiological effects, including anti-apoptotic and neuroprotective actions, regulation of hormone secretion, and control of vascular tone. The data and protocols summarized herein provide a foundational guide for professionals engaged in endocrinology, neurobiology, and drug development to further explore the therapeutic potential of targeting the mPRα signaling axis.

References

Exploratory

A Technical Guide to Org OD 02-0 and Non-Genomic Steroid Signaling

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of Org OD 02-0, a synthetic steroid compound, and its critical role as a tool for investigating non-genom...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Org OD 02-0, a synthetic steroid compound, and its critical role as a tool for investigating non-genomic steroid signaling pathways. We will explore its mechanism of action, the signaling cascades it initiates, and the experimental methodologies used to characterize its effects. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction to Org OD 02-0

Org OD 02-0, chemically known as 10-Ethenyl-19-norprogesterone, is a potent and selective synthetic agonist for the membrane progesterone receptor α (mPRα).[1][2] Unlike endogenous progesterone, which can activate both traditional nuclear progesterone receptors (nPRs) and membrane-bound receptors, Org OD 02-0 exhibits high binding affinity and agonist activity specifically at mPRα, with little to no agonist activity at the nuclear receptor.[3][4] This selectivity makes it an invaluable pharmacological tool for isolating and studying the rapid, non-genomic signaling events initiated at the cell surface, distinct from the slower, transcription-dependent genomic effects mediated by nPRs.[5][6]

The activation of mPRα, a G protein-coupled receptor (GPCR), by Org OD 02-0 triggers a variety of downstream signaling cascades that are rapid in onset (occurring within seconds to minutes).[5] These pathways include the activation of Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, as well as the modulation of intracellular second messengers like cyclic adenosine monophosphate (cAMP).[1][7][8][9][10] These signaling events have been linked to diverse physiological outcomes, such as neuroprotection, regulation of nitric oxide synthesis, and inhibition of prolactin secretion.[8][10][11][12]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of Org OD 02-0, establishing its potency and selectivity.

Table 1: Receptor Binding and Potency
ParameterReceptorValueCell/System ContextReference(s)
IC₅₀ mPRα33.9 nMN/A[1][2]
IC₅₀ nPR60.1 nMMCF-7 cell cytosol[4]
Agonist Activity nPRNonenPR reporter assay[4]

IC₅₀ (Half-maximal inhibitory concentration) in this context refers to the concentration of Org OD 02-0 required to displace 50% of a radiolabeled ligand in competitive binding assays.

Table 2: Effective Concentrations in Functional Assays
Effect StudiedEffective ConcentrationCell TypeReference(s)
Increased Nitric Oxide (NO) Production20 nMHuman Umbilical Vein Endothelial Cells (HUVECs)[8]
Increased eNOS Phosphorylation20 nMHUVECs[8]
Inhibition of Prolactin (PRL) Secretion20 nMGH3 (rat pituitary tumor) cells[10]
Decreased cAMP Accumulation20 nMGH3 cells[10]
Increased ERK Phosphorylation20 nMGH3 cells[10]
Increased Akt Phosphorylation100 nMSH-SY5Y (human neuroblastoma) cells[11]
Neuroprotection against 6-OHDA100 nMSH-SY5Y cells[11]
Stimulation of Sperm Hypermotility20 nMAtlantic croaker sperm[7]

Core Signaling Pathways

Org OD 02-0 initiates non-genomic signaling by binding to and activating the G protein-coupled receptor mPRα. This activation leads to the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.

Gαi-Mediated cAMP Inhibition

In many cell types, mPRα couples to an inhibitory G protein (Gαi).[8][10] Activation by Org OD 02-0 leads to the inhibition of adenylyl cyclase, resulting in a rapid decrease in intracellular cAMP levels. This effect can be blocked by pertussis toxin, a known inhibitor of Gαi proteins.[10][]

OrgOD Org OD 02-0 mPRa mPRα OrgOD->mPRa Binds Gai Gαi mPRa->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC

Caption: Org OD 02-0 mediated inhibition of cAMP production via mPRα/Gαi.

Activation of MAPK/ERK and PI3K/Akt Pathways

A primary consequence of mPRα activation is the stimulation of the PI3K/Akt and MAPK/ERK signaling cascades. These pathways are crucial for cell survival, proliferation, and other physiological functions.[8][11] The precise mechanism linking the G protein to these kinase cascades can be cell-type dependent but often involves the Gβγ subunits.

OrgOD Org OD 02-0 mPRa mPRα OrgOD->mPRa Binds Gprotein G Protein (Gβγ) mPRa->Gprotein Activates PI3K PI3K Gprotein->PI3K Activates MAPKK MEK Gprotein->MAPKK Activates Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Response Cellular Responses (Survival, NO Production, etc.) pAkt->Response MAPK ERK1/2 MAPKK->MAPK pMAPK p-ERK1/2 MAPK->pMAPK pMAPK->Response

Caption: Activation of PI3K/Akt and MAPK/ERK pathways by Org OD 02-0.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are representative protocols for key experiments used to study the effects of Org OD 02-0.

Protocol: Western Blot for Protein Phosphorylation (p-ERK, p-Akt)

This protocol is used to detect the activation of kinase signaling pathways by measuring the increase in the phosphorylated forms of target proteins like ERK and Akt.

  • Cell Culture and Treatment:

    • Plate cells (e.g., SH-SY5Y, HUVECs) in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-16 hours prior to treatment to reduce basal kinase activity.

    • Treat cells with vehicle control or Org OD 02-0 (e.g., 20-100 nM) for a short duration (e.g., 5, 10, 15, 30 minutes).[11]

    • Optional: To confirm pathway specificity, pre-incubate cells with inhibitors like PD98059 (MEK inhibitor) or Wortmannin (PI3K inhibitor) for 30-60 minutes before adding Org OD 02-0.[8]

  • Cell Lysis:

    • Immediately place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100-150 µL of ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitor cocktails.

    • Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein (e.g., anti-phospho-ERK1/2 or anti-phospho-Akt) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-ERK1/2 or anti-Akt).

    • Quantify band intensity using densitometry software (e.g., ImageJ).

start Cell Treatment (Serum Starve, Add Org OD 02-0) lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Membrane Transfer (PVDF) sds->transfer block Blocking (5% BSA) transfer->block p_ab Primary Antibody (e.g., anti-p-ERK) block->p_ab s_ab Secondary Antibody (HRP-conjugated) p_ab->s_ab detect Detection (ECL Substrate) s_ab->detect analyze Analysis (Densitometry) detect->analyze

Caption: Standard experimental workflow for Western Blot analysis.

Protocol: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC₅₀) of Org OD 02-0 for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

  • Membrane Preparation:

    • Prepare cell membrane fractions from cells expressing the receptor of interest (e.g., HUVECs for mPRα or MCF-7 cells for nPR).[4][8] This typically involves homogenization followed by differential centrifugation to isolate the membrane pellet.

    • Resuspend the membrane pellet in a suitable binding buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate or microcentrifuge tubes, combine:

      • A fixed amount of membrane protein (e.g., 50-100 µg).

      • A fixed, low concentration of a radiolabeled ligand (e.g., [³H]progesterone).

      • A range of concentrations of the unlabeled competitor ligand (Org OD 02-0).

      • Binding buffer to reach the final volume.

    • Include controls for total binding (radioligand + membrane, no competitor) and non-specific binding (radioligand + membrane + a high concentration of unlabeled progesterone).

  • Incubation:

    • Incubate the reaction mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 1-4 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/B) using a cell harvester. The filter will trap the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of Org OD 02-0.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

Protocol: cAMP Accumulation Assay

This assay measures changes in intracellular cAMP levels following receptor activation, typically used to demonstrate coupling to Gαi or Gαs proteins.

  • Cell Culture and Treatment:

    • Seed cells (e.g., GH3) in a multi-well plate.

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent the degradation of cAMP.

    • Stimulate the cells with Org OD 02-0 (e.g., 20 nM) for a short time course (e.g., 10 minutes).[10] To demonstrate Gαi coupling, often cells are also co-treated with an adenylyl cyclase activator like forskolin, and the inhibitory effect of Org OD 02-0 on forskolin-stimulated cAMP is measured.

  • Cell Lysis:

    • Stop the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., adding 0.1 M HCl or a specific lysis reagent).

  • cAMP Quantification:

    • Measure the cAMP concentration in the cell lysates using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a fluorescence/luminescence-based assay (e.g., HTRF, BRET).[14][15][16]

  • Data Analysis:

    • Normalize cAMP concentrations to the protein content of each sample or express as a percentage of the control (vehicle or forskolin-only treated) group.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed changes.

References

Foundational

In-Depth Technical Guide: Discovery and Development of Org OD 02-0

For Researchers, Scientists, and Drug Development Professionals Abstract Org OD 02-0, also known as 10-Ethenyl-19-norprogesterone, is a potent and selective agonist of the membrane progesterone receptor α (mPRα). This te...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org OD 02-0, also known as 10-Ethenyl-19-norprogesterone, is a potent and selective agonist of the membrane progesterone receptor α (mPRα). This technical guide provides a comprehensive overview of its discovery, mechanism of action, and key experimental findings. Org OD 02-0 serves as a critical tool to elucidate the physiological roles of mPRα, distinguishing its rapid, non-genomic signaling from the classical genomic pathways mediated by the nuclear progesterone receptor (nPR). This document summarizes its binding affinity, in vitro and in vivo effects, and the intracellular signaling cascades it modulates, primarily the PI3K/Akt and MAPK/ERK pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

The discovery of membrane-bound progesterone receptors has opened new avenues in understanding the diverse and rapid effects of progesterone. Org OD 02-0 has emerged as a key pharmacological probe in this field. Its high selectivity for mPRα over the nuclear progesterone receptor (nPR) allows for the specific investigation of mPRα-mediated signaling events. This guide consolidates the current knowledge on Org OD 02-0, offering a technical resource for its application in research and drug development.

Physicochemical Properties and Binding Profile

Org OD 02-0 is a synthetic progestin with the chemical formula C₂₂H₃₀O₂ and a molecular weight of 326.47 g/mol .

Binding Affinity and Selectivity

Quantitative analysis of the binding affinity of Org OD 02-0 demonstrates its high selectivity for mPRα. The half-maximal inhibitory concentration (IC50) for mPRα agonism is 33.9 nM.[1] In comparative binding studies, Org OD 02-0 displays a significantly higher affinity for mPRα compared to the nPR, with a discrimination index of 20 in favor of mPRα.

ReceptorLigandIC50 (nM)Notes
mPRαOrg OD 02-033.9Potent agonist activity.[1]
nPROrg OD 02-0~678Calculated based on a discrimination index of 20.
mPRαProgesterone-Natural ligand, used as a reference.
nPRR5020-Potent synthetic agonist for nPR, often used as a control.

Mechanism of Action and Signaling Pathways

Org OD 02-0 exerts its effects by binding to and activating mPRα, a G-protein coupled receptor. This initiates rapid intracellular signaling cascades that are independent of gene transcription.

PI3K/Akt Signaling Pathway

Activation of mPRα by Org OD 02-0 leads to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is crucial for cell survival, proliferation, and metabolism. Studies have shown that the neuroprotective effects of Org OD 02-0 are mediated through the activation of Akt.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade activated by Org OD 02-0. This pathway is involved in the regulation of cell proliferation, differentiation, and survival. The activation of MAPK/ERK by Org OD 02-0 has been demonstrated in various cell types and is implicated in its diverse physiological effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Org_OD_02_0 Org OD 02-0 mPRa mPRα Org_OD_02_0->mPRa Binds to G_Protein G-protein mPRa->G_Protein Activates PI3K PI3K G_Protein->PI3K Activates MAPK_cascade MAPK Cascade (Ras/Raf/MEK) G_Protein->MAPK_cascade Activates Akt Akt PI3K->Akt Phosphorylates Cellular_Response Cellular Response (Survival, Proliferation) Akt->Cellular_Response ERK ERK MAPK_cascade->ERK Phosphorylates ERK->Cellular_Response

Figure 1: Simplified signaling pathway of Org OD 02-0 via mPRα.

Key Experimental Findings and Applications

Org OD 02-0 has been instrumental in defining the physiological roles of mPRα in various biological systems.

Neuroprotection

In neuronal cell models, Org OD 02-0 has demonstrated significant neuroprotective effects against oxidative stress and excitotoxicity. These effects are attributed to the activation of the PI3K/Akt and MAPK/ERK survival pathways.

Reproductive Biology

Org OD 02-0 has been used to study the role of mPRα in oocyte maturation and ovulation. In some non-mammalian models, it has been shown to induce these processes, highlighting the importance of non-genomic progesterone signaling in reproduction.

Cardiovascular Effects

Studies have shown that Org OD 02-0 can induce the production of nitric oxide (NO) in endothelial cells, a key regulator of vasodilation and cardiovascular health. This effect is mediated by mPRα and involves the PI3K/Akt pathway.

Endocrine Regulation

Org OD 02-0 has been shown to inhibit the secretion of prolactin from pituitary cells, suggesting a role for mPRα in the regulation of the endocrine system.

Experimental Protocols

Competitive Binding Assay

This protocol is used to determine the binding affinity of Org OD 02-0 to mPRα.

Materials:

  • Cell membranes expressing mPRα

  • Radiolabeled progesterone ([³H]-P4)

  • Unlabeled Org OD 02-0 and other competitors

  • Binding buffer (e.g., Tris-HCl with MgCl₂)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of unlabeled Org OD 02-0.

  • In a multi-well plate, add a constant concentration of [³H]-P4 and the cell membrane preparation to each well.

  • Add the different concentrations of unlabeled Org OD 02-0 to the wells. Include a control with no competitor (total binding) and a control with a high concentration of unlabeled progesterone (non-specific binding).

  • Incubate the plate at 4°C for a specified time (e.g., 2 hours) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of Org OD 02-0 to determine the IC50 value.

Western Blot for MAPK/ERK Activation

This protocol is used to assess the activation of the MAPK/ERK pathway by Org OD 02-0.

Materials:

  • Cell line of interest (e.g., SH-SY5Y)

  • Org OD 02-0

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against total ERK and phosphorylated ERK (p-ERK)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with various concentrations of Org OD 02-0 for a specific time course (e.g., 5, 15, 30 minutes). Include a vehicle-treated control.

  • Lyse the cells on ice with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA).

  • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against total ERK to normalize for protein loading.

  • Quantify the band intensities to determine the fold-change in ERK phosphorylation.

cluster_workflow Experimental Workflow: Western Blot for ERK Activation Start Start: Cell Culture Treatment Treat with Org OD 02-0 Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (p-ERK) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Reprobe Strip and Re-probe (Total ERK) Detection->Reprobe Analysis Data Analysis Reprobe->Analysis

Figure 2: Western blot workflow for assessing ERK activation by Org OD 02-0.

Pharmacokinetics and Safety

As of the latest available data, specific pharmacokinetic (absorption, distribution, metabolism, and excretion) and comprehensive safety and toxicity data for Org OD 02-0 in preclinical or clinical settings are not extensively published in the public domain. The majority of the research has focused on its in vitro and in vivo pharmacological effects as a research tool. For any potential therapeutic development, rigorous pharmacokinetic and toxicological studies would be required.

Conclusion

Org OD 02-0 is an invaluable tool for dissecting the rapid, non-genomic actions of progesterone mediated by mPRα. Its high selectivity allows for clear differentiation from the genomic effects of the nuclear progesterone receptor. The accumulated data on its mechanism of action and physiological effects in various systems provide a solid foundation for its continued use in basic research and for the exploration of its potential therapeutic applications. Further studies are warranted to fully characterize its pharmacokinetic and safety profile to advance its development beyond a research compound.

References

Exploratory

The Role of Org OD 02-0 in MAPK/ERK Pathway Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Org OD 02-0, a potent and selective agonist of the membrane progesterone receptor α (mPRα), has emerged as a critical tool for elucidating non-geno...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org OD 02-0, a potent and selective agonist of the membrane progesterone receptor α (mPRα), has emerged as a critical tool for elucidating non-genomic steroid signaling. This technical guide provides an in-depth analysis of the molecular mechanisms by which Org OD 02-0 activates the MAPK/ERK signaling cascade. We will explore the upstream signaling events initiated by mPRα engagement, detail the downstream effectors, and provide comprehensive experimental protocols and quantitative data to support further research and development in this area.

Introduction

The classical mechanism of progesterone action involves the nuclear progesterone receptor (nPR), a ligand-activated transcription factor that modulates gene expression. However, rapid, non-genomic effects of progesterone have been observed in various cell types, suggesting the involvement of membrane-bound receptors. Org OD 02-0 is a synthetic progestin that selectively binds to and activates mPRα, with an IC50 of 33.9 nM, while showing no agonist activity for the nPR.[1][2] This selectivity makes it an invaluable pharmacological tool to dissect mPRα-mediated signaling pathways, including the crucial MAPK/ERK pathway, which is implicated in cell proliferation, differentiation, and survival.

The Signaling Cascade: From mPRα to ERK Activation

The activation of the MAPK/ERK pathway by Org OD 02-0 is initiated by its binding to mPRα, a G-protein coupled receptor. This event triggers a cascade of intracellular signaling events that ultimately lead to the phosphorylation and activation of ERK1/2.

Upstream Events: G-Protein Coupling and Second Messengers

Upon Org OD 02-0 binding, mPRα couples to an inhibitory G-protein (Gαi).[3] This interaction leads to the inhibition of adenylyl cyclase activity, resulting in a significant decrease in intracellular cyclic AMP (cAMP) levels.[3] The reduction in cAMP is a critical upstream event in the Org OD 02-0-mediated activation of the MAPK/ERK pathway. Pre-treatment of cells with pertussis toxin, an inhibitor of Gαi proteins, blocks the effects of Org OD 02-0, confirming the involvement of this G-protein subtype.[3]

Involvement of the PI3K/Akt Pathway

Evidence suggests a significant crosstalk between the PI3K/Akt and MAPK/ERK pathways in response to Org OD 02-0. In several cell types, including human vascular endothelial cells and neuronal cells, Org OD 02-0 has been shown to induce the phosphorylation and activation of Akt.[4][5][6][7] Inhibition of the PI3K/Akt pathway with specific inhibitors such as wortmannin and LY294002 has been shown to block the stimulatory effects of Org OD 02-0 on ERK phosphorylation.[4] This indicates that PI3K/Akt signaling lies upstream of or parallel to the MAPK/ERK cascade in this context.

The following diagram illustrates the signaling pathway from mPRα activation by Org OD 02-0 to the downstream activation of the MAPK/ERK and PI3K/Akt pathways.

Org_OD_02_0_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Org_OD_02_0 Org OD 02-0 mPRa mPRα Org_OD_02_0->mPRa Gai Gαi mPRa->Gai PI3K PI3K mPRa->PI3K AC Adenylyl Cyclase Gai->AC inhibition cAMP cAMP AC->cAMP Akt Akt PI3K->Akt Raf Raf cAMP->Raf Crosstalk pAkt p-Akt Akt->pAkt pAkt->Raf Crosstalk MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Cellular_Response Cellular Response (Proliferation, Survival) pERK->Cellular_Response

Org OD 02-0 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the interaction of Org OD 02-0 with mPRα and its effect on downstream signaling.

Table 1: Binding Affinity of Org OD 02-0

ParameterValueReceptorReference
IC5033.9 nMmPRα[1][2]

Table 2: Effective Concentrations of Org OD 02-0 in Cellular Assays

Cell TypeAssayConcentrationEffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)eNOS phosphorylation20 nMIncreased phosphorylation[4]
SH-SY5Y Neuroblastoma CellsAkt phosphorylation100 nMIncreased phosphorylation[5][6][7]
GH3 Pituitary CellsERK1/2 phosphorylation20 nMIncreased phosphorylation
Breast Epithelial Cells (MCF10A)ERK phosphorylation100 nMIncreased phosphorylation

Table 3: Inhibitor Concentrations Used in Org OD 02-0 Signaling Studies

InhibitorTargetConcentrationCell TypeEffect on Org OD 02-0 ActionReference
Pertussis ToxinGαi protein2.5 µg/mlGH3 CellsBlocked inhibition of PRL secretion[3]
PD98059MEK110 µMGH3 CellsDid not block TGFβ1 activation
U0126MEK1/250 µMMCF10A CellsAbrogated ERK phosphorylation
WortmanninPI3K100 nMHUVECsBlocked eNOS phosphorylation[4]
LY294002PI3K25 µMAtlantic Croaker SpermAbolished hypermotility[8]
AZD6244MEK1/21 µMVSMCsInhibited SERCA expression[9]
ML-9Myosin Light Chain Kinase / Akt25 µMAtlantic Croaker SpermAbolished hypermotility[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of Org OD 02-0 in MAPK/ERK pathway activation.

Cell Culture and Treatment
  • Cell Lines: SH-SY5Y (human neuroblastoma), HUVEC (human umbilical vein endothelial cells), MCF10A (human breast epithelial cells), GH3 (rat pituitary tumor cells).

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM/F12 for SH-SY5Y, EGM-2 for HUVEC) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Serum Starvation: Prior to treatment, cells are often serum-starved for 12-24 hours to reduce basal levels of pathway activation.

  • Org OD 02-0 Treatment: Org OD 02-0 is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired final concentration for the specified duration (typically ranging from 5 minutes to 24 hours).

  • Inhibitor Pre-treatment: When using inhibitors, cells are pre-incubated with the inhibitor for a specific time (e.g., 30-60 minutes) before the addition of Org OD 02-0.

Western Blotting for ERK and Akt Phosphorylation

This protocol is a standard method to assess the activation state of the MAPK/ERK and PI3K/Akt pathways.

Western_Blot_Workflow A 1. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) B 2. Protein Quantification (BCA or Bradford assay) A->B C 3. SDS-PAGE (Separate proteins by size) B->C D 4. Protein Transfer (to PVDF or nitrocellulose membrane) C->D E 5. Blocking (5% non-fat milk or BSA in TBST) D->E F 6. Primary Antibody Incubation (e.g., anti-p-ERK, anti-total ERK, anti-p-Akt, anti-total Akt) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry) H->I

Western Blotting Workflow.

Protocol Steps:

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated (active) forms of ERK1/2 and Akt, as well as antibodies for the total forms of these proteins as loading controls.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a digital imaging system.

  • Data Analysis: The band intensities are quantified using densitometry software, and the ratio of phosphorylated protein to total protein is calculated.

Conclusion

Org OD 02-0 is a powerful tool for investigating the non-genomic signaling of progesterone through mPRα. Its ability to specifically activate this receptor has been instrumental in delineating the downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further explore the physiological and pathological roles of mPRα-mediated signaling and to identify novel therapeutic targets within this pathway. The intricate crosstalk between different signaling pathways initiated by Org OD 02-0 highlights the complexity of non-genomic steroid action and warrants further investigation.

References

Foundational

Investigating the Physiological Functions of Membrane Progestin Receptor Alpha (mPRα) with the Selective Agonist Org OD 02-0: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Membrane progestin receptor alpha (mPRα), a member of the progestin and adipoQ receptor (PAQR) family, has emerged as a critical mediator of ra...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane progestin receptor alpha (mPRα), a member of the progestin and adipoQ receptor (PAQR) family, has emerged as a critical mediator of rapid, non-genomic progesterone actions across a wide spectrum of physiological processes.[1][2][3] Unlike the classical nuclear progesterone receptor (PR) that modulates gene transcription, mPRα is a cell surface receptor that initiates rapid intracellular signaling cascades upon ligand binding.[2] This technical guide provides an in-depth overview of the physiological functions of mPRα and the utility of the selective mPRα agonist, Org OD 02-0, in elucidating these roles. This document details key experimental protocols and summarizes critical quantitative data to facilitate further research and drug development efforts targeting this receptor.

Physiological Functions of mPRα

mPRα is implicated in a diverse array of physiological functions, primarily in reproductive and neuroendocrine systems. Its roles extend to immune regulation and cancer biology.

Reproductive Functions:

  • Oocyte Maturation: In fish and amphibians, mPRα is a key intermediary in progestin-induced oocyte maturation, the process by which oocytes become competent for fertilization.[1][2][3]

  • Sperm Hypermotility: mPRα has been identified on the midpiece and flagella of human sperm and is implicated in progestin-induced sperm hypermotility, a critical step for successful fertilization.[1][4] Studies have shown that low-motility human sperm express lower levels of mPRα protein.[4]

  • Uterine Function: In mammals, mPRα is involved in progesterone's regulation of uterine function.[1][2][3] mPRα, along with other mPR subtypes, is regulated in the human endometrium throughout the estrous cycle.[4]

Neuroendocrine and Neuroprotective Roles:

  • GnRH Secretion: mPRα is implicated in the progestin-mediated down-regulation of Gonadotropin-releasing hormone (GnRH) secretion in rodents.[1][2][3]

  • Neuroprotection: Progesterone and the specific mPRα agonist Org OD 02-0 have demonstrated neuroprotective effects in cellular models of Parkinson's disease by reducing cell death.[5][6] This neuroprotective action is mediated through the PI3K-AKT and MAP kinase signaling pathways.[5][6]

Other Functions:

  • Immune Cell Regulation: mPRα is expressed in T cells and macrophages, and progesterone binding to mPRα can stimulate the activity of inhibitory G proteins in these immune cells.[4]

  • Vascular Function: Progesterone, acting through mPRα, stimulates nitric oxide (NO) production in human vascular endothelial cells, an action that contributes to vasodilation.[7][][9]

Org OD 02-0: A Selective mPRα Agonist

Org OD 02-0 (10-Ethenyl-19-norprogesterone) is a potent and specific agonist for mPRα, making it an invaluable tool for distinguishing mPRα-mediated effects from those of the nuclear progesterone receptor.[10][11][12] Unlike progesterone, which binds to both receptor types, Org OD 02-0 exhibits high binding affinity for mPRα and lacks agonist activity at the nuclear PR.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the binding and activity of Org OD 02-0 and progesterone at mPRα.

Table 1: Binding Affinity of Progesterone and Org OD 02-0 for mPRα

LigandReceptor/Cell TypeBinding Assay ParameterValueReference
ProgesteroneRecombinant human mPRαKd~5 nM[1][3]
ProgesteroneHuman mPRα expressed in yeastKd3.8 nM[13]
ProgesteroneHuman umbilical vein endothelial cells (HUVECs)Kd9.43 nM[9]
Org OD 02-0Recombinant human mPRαIC5033.9 nM[10]
Org OD 02-0Human mPRαRelative Binding Affinity>100% (compared to progesterone)[11][12]
Progesterone and Org OD 02-0Nuclear PR-negative breast cancer cellsIC50~5 x 10-8 M[14]

Table 2: Functional Activity of Org OD 02-0

Cell Type/SystemObserved EffectEffective ConcentrationReference
Pituitary cellsInhibition of prolactin (PRL) secretionNot specified[10]
Human umbilical vein endothelial cells (HUVECs)Increased nitric oxide (NO) production20 nM[7][][9]
SH-SY5Y cells (Parkinson's disease model)Reduction of 6-OHDA and MPP+ induced cell death100 nM[5]
MDA-MB-231 cells transfected with human mPRαMAPK activation1 nM - 100 nM[15]
Zebrafish oocyte membranesDecreased cAMP production10 nM[16]

Signaling Pathways of mPRα

Activation of mPRα by progesterone or Org OD 02-0 initiates several key signaling cascades. These pathways often involve G-protein coupling and the activation of downstream kinase pathways.

G-Protein Coupled Signaling

mPRα is a G-protein coupled receptor (GPCR) that typically couples to inhibitory G-proteins (Gi).[1][3][17] This interaction leads to the downregulation of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3][17]

G_Protein_Signaling P Progesterone / Org OD 02-0 mPRa mPRα P->mPRa Binds Gi Gαi mPRa->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Gbg Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Kinase_Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway P Progesterone / Org OD 02-0 mPRa mPRα P->mPRa PI3K PI3K mPRa->PI3K Activates MAPK MAPK (ERK1/2) mPRa->MAPK Activates Akt Akt PI3K->Akt Activates Survival Cell Survival / Anti-apoptosis Akt->Survival MAPK->Survival Cell_Culture_Workflow Start Start Culture Culture cells to desired confluency (e.g., 90%) Start->Culture Serum_Starve Replace with serum-free medium (2-3 hours) Culture->Serum_Starve Treat Treat with Progesterone, Org OD 02-0, or vehicle control Serum_Starve->Treat Incubate Incubate for specified time period Treat->Incubate Harvest Harvest cells for downstream analysis Incubate->Harvest End End Harvest->End

References

Exploratory

Org OD 02-0: A Technical Guide to its Inhibitory Effects on Prolactin Secretion

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the synthetic progestin Org OD 02-0 and its specific effects on prolactin (PRL) secretion. Org OD 02-0...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic progestin Org OD 02-0 and its specific effects on prolactin (PRL) secretion. Org OD 02-0 is a selective agonist for the membrane progesterone receptor α (mPRα), also known as progestin and adipoQ receptor family member 7 (PAQR7).[1] Its action on this receptor initiates a non-genomic signaling cascade that leads to the inhibition of prolactin release from pituitary lactotrophs. This document summarizes the available quantitative data, details the experimental methodologies used to elicit these findings, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data Summary

The inhibitory effect of Org OD 02-0 on prolactin secretion has been demonstrated in multiple experimental models. The following tables summarize the key quantitative findings from published studies.

Experimental ModelCompoundConcentrationDuration of TreatmentEffect on Prolactin SecretionReference
Rat Anterior Pituitary ExplantsOrg OD 02-0100 nM30 minutesSignificant Inhibition[2]
GH3 Cell LineOrg OD 02-020 nM4 hoursSignificant Inhibition[3]
GH3 Cell LineProgesterone (P4)20 nMNot SpecifiedSignificant Inhibition[3][4]
GH3 Cell LineR5020 (nuclear PR agonist)20 nMNot SpecifiedIneffective[3][4]
Experimental ModelCompoundConcentrationEffect on cAMP AccumulationReference
GH3 Cell LineOrg OD 02-0Not SpecifiedDecreased[3][4]
GH3 Cell LineProgesterone (P4)Not SpecifiedDecreased[3][4]
GH3 Cell LineR5020 (nuclear PR agonist)Not SpecifiedIneffective[3][4]
Experimental ModelCompoundEffect on Active TGFβ1 LevelsReference
GH3 Cell LineOrg OD 02-0Increased[4]
GH3 Cell LineProgesterone (P4)Increased[4]
GH3 Cell LineR5020 (nuclear PR agonist)Ineffective[4]

Signaling Pathway of Org OD 02-0 in Lactotrophs

Org OD 02-0 exerts its inhibitory effect on prolactin secretion through a G-protein coupled signaling pathway initiated by its binding to mPRα on the plasma membrane of lactotrophs. This is in contrast to the genomic pathway utilized by nuclear progesterone receptors. The key steps in this pathway are:

  • Binding to mPRα: Org OD 02-0 selectively binds to and activates mPRα.[5]

  • G-protein Activation: This activation leads to the engagement of an inhibitory G-protein (Gi/o). This is evidenced by the fact that pertussis toxin, an inhibitor of Gi/o proteins, blocks the effect of Org OD 02-0 on prolactin release.[3][4]

  • Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits the enzyme adenylyl cyclase.

  • Decrease in cAMP: The inhibition of adenylyl cyclase results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4]

  • Activation of TGFβ1: The signaling cascade also leads to an increase in the levels of active transforming growth factor-beta 1 (TGFβ1), a known inhibitor of prolactin secretion.[4]

  • Inhibition of Prolactin Secretion: The combined effect of decreased cAMP and increased active TGFβ1 leads to the inhibition of prolactin synthesis and release from the lactotroph.

Org_OD_02_0_Signaling_Pathway cluster_cell Lactotroph Cell Membrane Org_OD_02_0 Org OD 02-0 mPRa mPRα Org_OD_02_0->mPRa Binds to Gi Gi/o Protein mPRa->Gi Activates TGFb1 ↑ Active TGFβ1 mPRa->TGFb1 Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to PRL_Secretion ↓ Prolactin Secretion cAMP->PRL_Secretion TGFb1->PRL_Secretion

Signaling pathway of Org OD 02-0 in lactotrophs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding the effect of Org OD 02-0 on prolactin secretion.

Ex Vivo Pituitary Explant Culture

This protocol is used to assess the direct effect of Org OD 02-0 on prolactin secretion from intact pituitary tissue.

  • Tissue Collection: Anterior pituitaries are collected from rats.

  • Incubation: The pituitaries are incubated in appropriate culture medium.

  • Treatment: The explants are treated with either vehicle (control) or Org OD 02-0 (e.g., 100 nM) for a specified duration (e.g., 30 minutes).[2]

  • Sample Collection: Following incubation, the culture medium is collected.

  • Prolactin Measurement: Prolactin levels in the collected medium are quantified using a radioimmunoassay (RIA).

Pituitary_Explant_Workflow start Rat Anterior Pituitary Collection incubation Ex Vivo Incubation start->incubation treatment Treatment with Org OD 02-0 (100 nM) or Vehicle incubation->treatment collection Collection of Culture Medium treatment->collection ria Radioimmunoassay (RIA) for Prolactin collection->ria end Quantification of Prolactin Secretion ria->end

Workflow for ex vivo pituitary explant experiments.
GH3 Cell Line Prolactin Secretion Assay

The GH3 cell line, derived from a rat pituitary tumor, is a common in vitro model for studying lactotroph function.

  • Cell Culture: GH3 cells are cultured in appropriate medium (e.g., DMEM) supplemented with serum.

  • Seeding: Cells are seeded into multi-well plates.

  • Treatment: Once adhered, the cells are treated with the test compounds. For instance, cells are incubated with 20 nM of Org OD 02-0, progesterone, or R5020 for 4 hours.[3]

  • Pertussis Toxin Pretreatment (for mechanism of action studies): In some experiments, cells are pre-treated with pertussis toxin (an inhibitor of Gi/o proteins) prior to the addition of Org OD 02-0 to determine the involvement of this G-protein subtype.[3][4]

  • Sample Collection: The culture supernatant is collected.

  • Prolactin Measurement: Prolactin levels in the supernatant are measured by radioimmunoassay (RIA).

GH3_Cell_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture GH3 Cells Seed Seed Cells in Multi-well Plates Culture->Seed PTX Optional: Pre-treat with Pertussis Toxin Seed->PTX Treatment Treat with Org OD 02-0 (20 nM) or Controls Seed->Treatment PTX->Treatment Collect Collect Supernatant Treatment->Collect RIA Measure Prolactin by RIA Collect->RIA

Workflow for GH3 cell prolactin secretion assay.

Conclusion

Org OD 02-0 is a potent and specific agonist of mPRα that effectively inhibits prolactin secretion from pituitary lactotrophs. Its mechanism of action is non-genomic, involving a Gi/o protein-coupled signaling cascade that leads to a reduction in intracellular cAMP and an increase in active TGFβ1. The specificity of this pathway is highlighted by the lack of effect of the nuclear progesterone receptor agonist R5020. These findings position Org OD 02-0 as a valuable research tool for investigating the role of mPRα in pituitary function and as a potential therapeutic agent for conditions associated with hyperprolactinemia. Further research is warranted to fully elucidate the dose-response and temporal dynamics of its effects and to explore its potential in in vivo models of prolactin-related disorders.

References

Foundational

Preliminary Studies on Org OD 02-0 in Neuroprotection: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the preliminary research on Org OD 02-0, a synthetic agonist of membrane progesterone receptors (mPRs)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary research on Org OD 02-0, a synthetic agonist of membrane progesterone receptors (mPRs), and its potential role in neuroprotection. The following sections summarize the current understanding of its mechanism of action, present key quantitative data from preclinical studies, detail the experimental protocols used in this research, and visualize the implicated signaling pathways.

Core Findings: Org OD 02-0 as a Neuroprotective Agent

Org OD 02-0 has emerged as a promising compound in the field of neuroprotection, primarily through its specific agonistic activity on membrane progesterone receptors, particularly the α subtype (mPRα, also known as PAQR7).[1][2][3][4] Unlike nuclear progesterone receptors that mediate genomic effects, mPRs are involved in rapid, non-genomic signaling cascades.[5][6] Research suggests that Org OD 02-0's neuroprotective effects are mediated through the activation of pro-survival signaling pathways, including the PI3K-AKT and MAP kinase (ERK) pathways.[1][2][7]

Studies utilizing in vitro models of Parkinson's disease, such as the human neuroblastoma cell line SH-SY5Y treated with neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+), have demonstrated that Org OD 02-0 can effectively reduce neuronal cell death.[1][2][7][8] This protective action is attributed to its ability to mimic the neuroprotective effects of progesterone by activating mPRα, thereby initiating downstream signaling that promotes cell survival.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on Org OD 02-0's neuroprotective effects.

Table 1: Effect of Org OD 02-0 on Neurotoxin-Induced Cell Death in SH-SY5Y Cells

Treatment Group% of Hoechst-Positive Nuclei (Cell Death) vs. Toxin-Treated ControlReference
6-OHDA + 100 nM Org OD 02-0Significantly reduced to levels similar to vehicle-treated cells[1]
MPP+ + 100 nM Org OD 02-0Significantly reduced to levels similar to vehicle-treated cells[1]

Table 2: Activation of Pro-Survival Signaling Pathways by Org OD 02-0 in SH-SY5Y Cells

TreatmentDurationPhosphorylated Protein Level (vs. Vehicle Control)Reference
100 nM Org OD 02-010 minpAKT: Significantly increased[1][7]
100 nM Org OD 02-010 minpERK1/2: No significant change[1][7]
6-OHDA overnight, then 100 nM Org OD 02-010 minpERK: Significantly increased[8]
6-OHDA overnight, then 100 nM Org OD 02-010 minpAKT: Significantly increased[8]

Experimental Protocols

This section details the methodologies employed in the key experiments investigating the neuroprotective effects of Org OD 02-0.

Cell Culture and Induction of Neurotoxicity
  • Cell Line: Human neuroblastoma SH-SY5Y cells, a widely used model for studying Parkinson's disease.[1][8]

  • Culture Conditions: Specific culture media and conditions for SH-SY5Y cells were maintained, though the exact details are not provided in the abstracts.

  • Induction of Neurotoxicity:

    • 6-hydroxydopamine (6-OHDA): Used to mimic Parkinson's disease-like damage in SH-SY5Y cells.[1][8]

    • 1-methyl-4-phenylpyridinium (MPP+): Another neurotoxin used to induce a cellular model of Parkinson's disease.[1][8]

    • Treatment: Cells were incubated with the neurotoxins for 24 hours to induce significant cell death.[1]

Assessment of Cell Viability (Hoechst Assay)
  • Principle: The Hoechst 33342 stain is used to label cell nuclei. The morphology of the stained nuclei allows for the differentiation between healthy and apoptotic cells (condensed or fragmented chromatin).

  • Procedure:

    • SH-SY5Y cells were treated with neurotoxins in the presence or absence of 100 nM Org OD 02-0 for 24 hours.[1]

    • Cells were then stained with Hoechst 33342.

    • The number of Hoechst-positive nuclei (indicating cell death) was quantified to determine the protective effect of Org OD 02-0.[1]

Western Blot Analysis of Signaling Pathways
  • Objective: To measure the activation of key proteins in the PI3K-AKT and MAPK/ERK signaling pathways.

  • Procedure:

    • SH-SY5Y cells were treated with 100 nM Org OD 02-0 for 10 minutes.[1][7] In some experiments, cells were pre-treated overnight with 6-OHDA.[8]

    • Cell lysates were collected and total protein concentration was determined.

    • Proteins were separated by SDS-PAGE and transferred to a membrane.

    • Membranes were probed with primary antibodies specific for the phosphorylated (active) and total forms of AKT and ERK1/2.

    • Secondary antibodies conjugated to a detection enzyme were used, and the protein bands were visualized and quantified. The ratio of phosphorylated to total protein was calculated to determine the level of activation.[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for Org OD 02-0-mediated neuroprotection and a typical experimental workflow.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular OrgOD020 Org OD 02-0 mPRa mPRα (PAQR7) OrgOD020->mPRa Binds and Activates PI3K PI3K mPRa->PI3K Activates MAPK_pathway MAPK Pathway (ERK) mPRa->MAPK_pathway Activates AKT AKT PI3K->AKT pAKT pAKT (Active) AKT->pAKT Phosphorylation CellSurvival Cell Survival Neuroprotection pAKT->CellSurvival pERK pERK (Active) MAPK_pathway->pERK Phosphorylation pERK->CellSurvival

Caption: Proposed signaling pathway of Org OD 02-0-mediated neuroprotection.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Culture Culture SH-SY5Y Cells Toxin Induce Neurotoxicity (6-OHDA or MPP+) Culture->Toxin OrgOD Treat with Org OD 02-0 Toxin->OrgOD Co-treatment or Pre-treatment Viability Assess Cell Viability (Hoechst Assay) Toxin->Viability OrgOD->Viability Western Analyze Signaling Pathways (Western Blot) OrgOD->Western

Caption: General experimental workflow for studying Org OD 02-0 neuroprotection.

References

Protocols & Analytical Methods

Method

Org OD 02-0: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the in vitro use of Org OD 02-0, a selective agonist of the membrane progesterone receptor α (mPRα...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Org OD 02-0, a selective agonist of the membrane progesterone receptor α (mPRα). This document outlines detailed protocols for key applications, presents quantitative data in a clear format, and includes visualizations of associated signaling pathways and experimental workflows.

Introduction

Org OD 02-0 is a synthetic progestin that exhibits high binding affinity and specificity for membrane progesterone receptor α (mPRα), with significantly lower affinity for the classical nuclear progesterone receptor (nPR). This selectivity makes Org OD 02-0 an invaluable tool for elucidating the non-genomic signaling pathways mediated by mPRs. In vitro studies have demonstrated its involvement in a range of physiological processes, including neuroprotection, oocyte maturation, and endometrial decidualization.

Data Presentation

Table 1: Binding Affinity of Org OD 02-0
ReceptorLigandIC50 (nM)Notes
human mPRαOrg OD 02-033.9High affinity agonist.
nuclear PROrg OD 02-0>1000Low affinity, no agonistic activity.
Table 2: Effective Concentrations of Org OD 02-0 in Various In Vitro Models
ApplicationCell/Tissue TypeEffective ConcentrationObserved Effect
NeuroprotectionSH-SY5Y human neuroblastoma cells100 nMIncreased cell viability against 6-OHDA and MPP+ induced toxicity.
Oocyte MaturationZebrafish Oocytes10 nMInduction of germinal vesicle breakdown (GVBD).
DecidualizationHuman Endometrial Stromal Cells50-100 nMUpregulation of decidualization markers (e.g., IGFBP1, PRL).

Experimental Protocols

Protocol 1: Neuroprotection Assay in SH-SY5Y Cells

This protocol details the procedure to assess the neuroprotective effects of Org OD 02-0 against neurotoxin-induced cell death in the SH-SY5Y human neuroblastoma cell line.

Materials:

  • SH-SY5Y cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Org OD 02-0 (stock solution in DMSO)

  • 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Pre-treat the cells with 100 nM Org OD 02-0 (or vehicle control) for 24 hours.[1]

  • Neurotoxin Treatment: Induce neurotoxicity by adding 6-OHDA (e.g., 50-100 µM) or MPP+ (e.g., 500-1000 µM) to the wells and incubate for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Protocol 2: In Vitro Zebrafish Oocyte Maturation Assay

This protocol describes the induction of oocyte maturation in zebrafish using Org OD 02-0 and assessment via germinal vesicle breakdown (GVBD).

Materials:

  • Gravid female zebrafish

  • Leibovitz's L-15 medium

  • Org OD 02-0 (stock solution in ethanol)

  • Dissecting microscope

  • Petri dishes

Procedure:

  • Oocyte Collection: Euthanize a gravid female zebrafish and dissect the ovaries in L-15 medium.

  • Oocyte Selection: Isolate individual, fully-grown, immature (stage IV) oocytes.

  • Incubation: Transfer the oocytes to a petri dish containing L-15 medium supplemented with 10 nM Org OD 02-0 (or vehicle control).[2]

  • Maturation Assessment: Incubate the oocytes at 28°C for 2-4 hours. Oocyte maturation is indicated by the clearing of the cytoplasm and the disappearance of the germinal vesicle (GVBD), which can be observed under a dissecting microscope.

  • Quantification: Calculate the percentage of oocytes that have undergone GVBD in each treatment group.

Protocol 3: In Vitro Decidualization of Human Endometrial Stromal Cells

This protocol outlines the induction of decidualization in primary human endometrial stromal cells (HESCs) with Org OD 02-0.

Materials:

  • Primary HESCs

  • Phenol red-free DMEM/F-12 medium supplemented with charcoal-stripped FBS and antibiotics

  • Org OD 02-0 (stock solution in DMSO)

  • Estradiol (E2)

  • cAMP analog (e.g., 8-Br-cAMP)

  • RNA isolation kit

  • qRT-PCR reagents and primers for decidualization markers (IGFBP1, PRL) and a housekeeping gene.

Procedure:

  • Cell Culture: Culture HESCs in 6-well plates until they reach confluence.

  • Decidualization Induction: Treat the cells with a decidualization cocktail containing 10 nM E2, 0.5 mM 8-Br-cAMP, and 50-100 nM Org OD 02-0 (or vehicle control) for 48-96 hours.

  • RNA Isolation: Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • qRT-PCR Analysis:

    • Synthesize cDNA from the isolated RNA.

    • Perform qRT-PCR to quantify the relative expression levels of decidualization markers IGFBP1 and PRL.

    • Normalize the expression data to a stable housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the fold change in gene expression in Org OD 02-0-treated cells compared to the vehicle control.

Protocol 4: Western Blot Analysis of AKT and ERK Phosphorylation

This protocol provides a method to detect the activation of PI3K/AKT and MAPK/ERK signaling pathways in response to Org OD 02-0 treatment in SH-SY5Y cells.

Materials:

  • SH-SY5Y cells

  • Serum-free DMEM/F-12 medium

  • Org OD 02-0

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed SH-SY5Y cells and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours. Treat the cells with 100 nM Org OD 02-0 for various time points (e.g., 10, 30, 60 minutes).

  • Protein Extraction: Lyse the cells with ice-cold lysis buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.

Visualizations

G Signaling Pathway of Org OD 02-0 cluster_0 Org_OD_02_0 Org OD 02-0 mPRa mPRα Org_OD_02_0->mPRa PI3K PI3K mPRa->PI3K MAPK_pathway MAPK Pathway (ERK1/2) mPRa->MAPK_pathway AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Cell_Survival Neuroprotection & Cell Survival pAKT->Cell_Survival pERK p-ERK1/2 MAPK_pathway->pERK pERK->Cell_Survival

Caption: Org OD 02-0 signaling cascade.

G cluster_workflow Experimental Workflow: Neuroprotection Assay A 1. Seed SH-SY5Y Cells B 2. Pre-treat with Org OD 02-0 A->B C 3. Add Neurotoxin (6-OHDA or MPP+) B->C D 4. Incubate C->D E 5. MTT Assay D->E F 6. Measure Absorbance E->F

Caption: Workflow for the neuroprotection assay.

G cluster_decidualization_workflow Experimental Workflow: In Vitro Decidualization Start Culture HESCs to Confluence Treatment Treat with Decidualization Cocktail (E2 + cAMP + Org OD 02-0) Start->Treatment Incubation Incubate for 48-96 hours Treatment->Incubation RNA_Isolation Isolate Total RNA Incubation->RNA_Isolation cDNA_Synthesis Synthesize cDNA RNA_Isolation->cDNA_Synthesis qPCR Perform qRT-PCR for IGFBP1 and PRL cDNA_Synthesis->qPCR Analysis Analyze Gene Expression qPCR->Analysis

Caption: Workflow for in vitro decidualization.

References

Application

Application Notes and Protocols for Org OD 02-0 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Introduction Org OD 02-0, also known as 10-Ethenyl-19-norprogesterone, is a potent and specific agonist for the membrane progesterone receptor α (mPRα), wit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org OD 02-0, also known as 10-Ethenyl-19-norprogesterone, is a potent and specific agonist for the membrane progesterone receptor α (mPRα), with a reported IC50 of 33.9 nM[1]. Unlike classical nuclear progesterone receptors (nPRs) that regulate gene transcription over hours to days, mPRα mediates rapid, non-genomic cellular responses within minutes. This makes Org OD 02-0 a valuable tool for dissecting the immediate signaling events initiated by progesterone at the cell surface and for investigating the physiological roles of mPRα in various biological systems. Its applications in research span from endocrinology and neurobiology to cardiovascular and cancer studies.

Mechanism of Action

Org OD 02-0 selectively binds to and activates mPRα, a G-protein coupled receptor, initiating a cascade of intracellular signaling events. The primary signaling pathways modulated by Org OD 02-0 include:

  • MAPK/ERK Pathway: Activation of the mitogen-activated protein kinase (MAPK), specifically the extracellular signal-regulated kinase (ERK), is a common downstream effect of Org OD 02-0 stimulation[1][2]. This pathway is crucial for regulating cell proliferation, differentiation, and survival.

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is another key pathway activated by Org OD 02-0. This pathway is central to cell survival, growth, and metabolism[2][3][4].

  • G-Protein Signaling and cAMP Modulation: In certain cell types, Org OD 02-0's activation of mPRα is coupled to an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels[4].

These signaling events can lead to various cellular responses, including inhibition of prolactin secretion, stimulation of nitric oxide (NO) production, neuroprotection, and anti-apoptotic effects[1][3][5][6][7].

Data Presentation: Recommended Concentrations of Org OD 02-0

The optimal concentration of Org OD 02-0 is highly dependent on the cell type, experimental duration, and the specific biological question being addressed. The following table summarizes the concentrations used in various published studies:

Cell Line/TypeConcentration RangeObserved EffectsReference
Rat Pituitary CellsNot specifiedInhibition of prolactin secretion
GH3 (Rat Pituitary Tumor)Not specifiedInhibition of prolactin release, decreased cAMP accumulation
Human Umbilical Vein Endothelial Cells (HUVECs)20 nM - 100 nMIncreased nitric oxide (NO) production, increased eNOS phosphorylation, inhibition of Src and FAK phosphorylation[2][3]
Human Vascular Smooth Muscle Cells (VSMCs)Not specifiedBlocked prostaglandin F2α-induced calcium increase[4]
SH-SY5Y (Human Neuroblastoma)Not specifiedNeuroprotective effects against cell starvation and neurotoxins (6-OHDA, MPP+)[5][6]
Human Endometrial Stromal Cells50 nM - 100 nMInduction of decidualization markers (lower in endometriotic cells)[8]
Bovine Uterine Epithelial (BUTE) Cells0.1 µM - 10 µMDecreased glycogen abundance[9]
Ishikawa (Human Endometrial Adenocarcinoma)10 µMDecreased glycogen abundance[9]
Atlantic Croaker Granulosa/Theca Cells100 nMActivation of G-proteins, anti-apoptotic effects[10]

Note: It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Experimental Protocols

General Guidelines for Handling and Storage
  • Solubility: Prepare a stock solution of Org OD 02-0 in a suitable solvent like DMSO.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Aliquot the stock solution to avoid repeated freeze-thaw cycles[1].

Protocol 1: Assessment of MAPK/ERK and PI3K/Akt Pathway Activation

This protocol outlines a general procedure to determine the effect of Org OD 02-0 on the phosphorylation of key signaling proteins.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Serum-free medium

  • Org OD 02-0

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Serum Starvation: To reduce basal signaling activity, replace the complete medium with serum-free medium and incubate for a specified period (e.g., overnight).

  • Treatment: Prepare working solutions of Org OD 02-0 at various concentrations in serum-free medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest Org OD 02-0 treatment.

  • Remove the serum-free medium and add the treatment solutions to the cells. Incubate for the desired time points (e.g., 5, 10, 30, 60 minutes for rapid signaling events).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a protein assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using a chemiluminescent substrate.

    • Image the blot and perform densitometric analysis to quantify the levels of phosphorylated and total proteins.

Visualizations

Signaling_Pathway_of_Org_OD_02_0 Org_OD_02_0 Org OD 02-0 mPRa mPRα (Membrane Progesterone Receptor α) Org_OD_02_0->mPRa G_protein Gi-protein mPRa->G_protein PI3K PI3K mPRa->PI3K MAPK_pathway MAPK Pathway (e.g., ERK) mPRa->MAPK_pathway AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP Cellular_Responses Cellular Responses (e.g., Neuroprotection, Anti-apoptosis, NO production, Inhibition of Prolactin Secretion) cAMP->Cellular_Responses Akt Akt PI3K->Akt Akt->Cellular_Responses MAPK_pathway->Cellular_Responses

Caption: Signaling pathway of Org OD 02-0 via mPRα.

Experimental_Workflow start Start cell_seeding Cell Seeding & Culture (to desired confluency) start->cell_seeding serum_starvation Serum Starvation (e.g., overnight) cell_seeding->serum_starvation treatment Treatment with Org OD 02-0 (various concentrations and time points) serum_starvation->treatment vehicle_control Vehicle Control (DMSO) serum_starvation->vehicle_control lysis Cell Lysis treatment->lysis vehicle_control->lysis analysis Downstream Analysis western_blot Western Blot (p-ERK, p-Akt, etc.) analysis->western_blot functional_assay Functional Assays (e.g., Proliferation, Apoptosis, NO measurement) analysis->functional_assay lysis->analysis end End western_blot->end functional_assay->end

Caption: General experimental workflow for studying Org OD 02-0 effects.

References

Method

Application Notes and Protocols: Preparation of Org OD 02-0 Stock Solution

Audience: Researchers, scientists, and drug development professionals. Introduction Org OD 02-0, also known as 10-Ethenyl-19-norprogesterone, is a specific agonist for the membrane progesterone receptor α (mPRα) with an...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Org OD 02-0, also known as 10-Ethenyl-19-norprogesterone, is a specific agonist for the membrane progesterone receptor α (mPRα) with an IC50 of 33.9 nM.[1][2] It is a valuable tool for studying mPRα-mediated signaling pathways. Research indicates that Org OD 02-0 activates Mitogen-Activated Protein Kinase (MAPK) activity and is involved in inhibiting prolactin (PRL) secretion in the pituitary.[1][2] Proper preparation of a stock solution is the first critical step for ensuring reproducible and accurate experimental results. This document provides a detailed protocol for the preparation, storage, and handling of Org OD 02-0 stock solutions.

Physicochemical Properties

The fundamental properties of Org OD 02-0 are summarized below.

PropertyValueReference
Chemical Name 10-Ethenyl-19-norprogesterone[1]
Molecular Formula C₂₂H₃₀O₂[1][]
Molecular Weight 326.47 g/mol [1][][4]
Appearance White to off-white solid[1]
CAS Number 13258-85-0[1][]
Solubility Data

The solubility of Org OD 02-0 in common laboratory solvents is crucial for preparing a homogenous stock solution. It is recommended to use newly opened, anhydrous DMSO for best results, as hygroscopic DMSO can negatively impact solubility.[1][5][6]

SolventConcentration (w/v)Molar ConcentrationNotesReference
DMSO 24 mg/mL~73.51 mMRequires sonication and warming for dissolution.[1][5][6]
Ethanol 3.3 mg/mL~10.11 mMRequires sonication and warming for dissolution.[1][5][6]

Experimental Protocol: Preparation of a 10 mM Org OD 02-0 Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of Org OD 02-0 using Dimethyl Sulfoxide (DMSO) as the solvent.

Materials
  • Org OD 02-0 powder (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or heat block

  • Ultrasonic bath

Calculations

To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )

For a 10 mM stock solution in 1 mL of DMSO:

  • Mass (mg) = 10 mM × 1 mL × 326.47 g/mol / 1000

  • Mass (mg) = 3.2647 mg

Therefore, you will need to weigh 3.26 mg of Org OD 02-0 to prepare 1 mL of a 10 mM stock solution. Adjust the mass and volume as needed for your experimental requirements.

Procedure
  • Equilibration: Allow the vial of Org OD 02-0 powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Weighing: Carefully weigh the required amount of Org OD 02-0 powder (e.g., 3.26 mg for 1 mL of 10 mM solution) using an analytical balance and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the powder.

  • Dissolution:

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, warm the solution briefly in a water bath set to 37°C for 5-10 minutes.

    • Follow warming with sonication in an ultrasonic bath for 10-15 minutes.[1][5][6]

    • Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.

  • Aliquoting: To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes.[1]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots as recommended below.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of Org OD 02-0.

FormStorage TemperatureShelf LifeReference
Solid Powder -20°C3 years[1][5][6]
4°C2 years[1][5][6]
Stock Solution -80°C6 months[1][5][6]
-20°C1 month[1][5][6]

Note: For long-term storage of the stock solution, -80°C is strongly recommended.[1]

Visualizations

Workflow for Org OD 02-0 Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Final Steps start Start: Equilibrate Org OD 02-0 Powder weigh Weigh Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex dissolved Fully Dissolved? vortex->dissolved warm Warm to 37°C dissolved->warm No aliquot Aliquot into Single-Use Tubes dissolved->aliquot Yes sonicate Sonicate warm->sonicate sonicate->dissolved store Store at -80°C (6 months) aliquot->store

Caption: Workflow for preparing Org OD 02-0 stock solution.

Org OD 02-0 Signaling Pathway

G Org Org OD 02-0 mPRa mPRα (Membrane Progesterone Receptor α) Org->mPRa binds to MAPK MAPK Pathway Activation mPRa->MAPK Response Cellular Responses (e.g., Inhibition of Prolactin Secretion) MAPK->Response

Caption: Org OD 02-0 activates the MAPK pathway via mPRα.

References

Application

Application Notes and Protocols: Neuroprotective Effects of Org OD 02-0 on SH-SY5Y Cells

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing the membrane progesterone receptor α (mPRα) agonist, Org OD 02-0, in studies with the hum...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the membrane progesterone receptor α (mPRα) agonist, Org OD 02-0, in studies with the human neuroblastoma SH-SY5Y cell line. This document outlines protocols for cell culture, differentiation, induction of neurotoxicity, and the assessment of the neuroprotective effects of Org OD 02-0, including its impact on key signaling pathways.

Introduction

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model in neurobiology, particularly for studying neurodegenerative diseases like Parkinson's disease.[1][2][3] These cells, upon differentiation, exhibit morphological and biochemical characteristics of mature neurons. Org OD 02-0 is a specific agonist for the membrane progesterone receptor α (mPRα) and has demonstrated neuroprotective properties in SH-SY5Y cells.[4][5] This document details the experimental procedures to investigate the therapeutic potential of Org OD 02-0 against neurotoxin-induced cell death.

Data Summary

The following tables summarize the key quantitative parameters for the experimental protocols described herein.

Table 1: SH-SY5Y Cell Culture and Differentiation Parameters

ParameterUndifferentiated SH-SY5YDifferentiated SH-SY5Y
Seeding Density 1 x 10⁵ cells/mL5 x 10⁴ cells/mL
Media Change Frequency Every 2-3 daysEvery 2-3 days
Differentiation Agent N/A10 µM Retinoic Acid (RA)
Differentiation Duration N/A6 days

Table 2: Neuroprotection Assay Parameters

ParameterValue
Org OD 02-0 Concentration 100 nM
Neurotoxins 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenylpyridinium (MPP+)
Neurotoxin Concentration Titrate for ~50% cell viability (e.g., 25-50 µM 6-OHDA)
Treatment Duration 24 hours
Assay MTT Assay for cell viability

Table 3: Signaling Pathway Analysis Parameters

ParameterValue
Org OD 02-0 Concentration 100 nM
Treatment Duration 10 minutes
Pathways of Interest PI3K/AKT, MAPK (ERK)
Assay Western Blot for phosphorylated AKT and ERK

Experimental Protocols

SH-SY5Y Cell Culture and Maintenance

A crucial first step is the proper maintenance of the SH-SY5Y cell line to ensure experimental reproducibility.

Materials:

  • SH-SY5Y cells

  • Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM)/F12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture SH-SY5Y cells in T-75 flasks with Complete Growth Medium.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture them. a. Aspirate the old medium and wash the cells once with sterile PBS. b. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with 7-8 mL of Complete Growth Medium. d. Centrifuge the cell suspension at 200 x g for 5 minutes. e. Resuspend the cell pellet in fresh Complete Growth Medium and plate into new flasks at a 1:5 to 1:10 split ratio.

Differentiation of SH-SY5Y Cells

To induce a more neuron-like phenotype, SH-SY5Y cells are differentiated using retinoic acid (RA).[1][6]

Materials:

  • SH-SY5Y cells

  • Complete Growth Medium

  • Differentiation Medium: DMEM/F12 with 1% FBS and 10 µM Retinoic Acid.

  • Cell culture plates (6-well or 96-well)

Protocol:

  • Seed undifferentiated SH-SY5Y cells in the desired culture plates at a density of 5 x 10⁴ cells/mL.

  • Allow the cells to adhere for 24 hours in Complete Growth Medium.

  • After 24 hours, replace the Complete Growth Medium with Differentiation Medium.

  • Change the Differentiation Medium every 2-3 days for a total of 6 days.

  • Differentiated cells will exhibit a more neuronal morphology with visible neurite outgrowth.

Neuroprotection Assay with Org OD 02-0

This protocol assesses the ability of Org OD 02-0 to protect differentiated SH-SY5Y cells from neurotoxin-induced cell death.

Materials:

  • Differentiated SH-SY5Y cells in 96-well plates

  • Org OD 02-0 stock solution (in a suitable solvent like DMSO)

  • Neurotoxins: 6-OHDA or MPP+ stock solutions

  • Differentiation Medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Protocol:

  • Pre-treatment: Treat differentiated SH-SY5Y cells with 100 nM Org OD 02-0 in fresh Differentiation Medium for 24 hours. Include a vehicle control group (medium with the same concentration of solvent used for Org OD 02-0).

  • Induction of Neurotoxicity: After the 24-hour pre-treatment, add the neurotoxin (e.g., 6-OHDA or MPP+) to the wells containing Org OD 02-0 and the vehicle control wells. The final concentration of the neurotoxin should be predetermined to cause approximately 50% cell death.[7] Include a control group of cells not exposed to the neurotoxin.

  • Incubation: Co-incubate the cells with Org OD 02-0 and the neurotoxin for another 24 hours.

  • Cell Viability Assessment (MTT Assay): a. After the 24-hour co-incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. b. After 4 hours, add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a plate reader. d. Calculate cell viability as a percentage of the control group (untreated with neurotoxin).

Analysis of Signaling Pathways

To investigate the mechanism of action of Org OD 02-0, the activation of the PI3K/AKT and MAPK (ERK) signaling pathways can be assessed by Western blot.[4][5]

Materials:

  • Differentiated SH-SY5Y cells in 6-well plates

  • Org OD 02-0

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat differentiated SH-SY5Y cells with 100 nM Org OD 02-0 for 10 minutes.[4][8] Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

experimental_workflow cluster_culture Cell Culture & Differentiation cluster_neuroprotection Neuroprotection Assay cluster_signaling Signaling Pathway Analysis SH-SY5Y Culture SH-SY5Y Culture Differentiation (RA) Differentiation (RA) SH-SY5Y Culture->Differentiation (RA) Pre-treatment (Org OD 02-0) Pre-treatment (Org OD 02-0) Differentiation (RA)->Pre-treatment (Org OD 02-0) Short Treatment (Org OD 02-0) Short Treatment (Org OD 02-0) Differentiation (RA)->Short Treatment (Org OD 02-0) Neurotoxin (6-OHDA/MPP+) Neurotoxin (6-OHDA/MPP+) Pre-treatment (Org OD 02-0)->Neurotoxin (6-OHDA/MPP+) MTT Assay MTT Assay Neurotoxin (6-OHDA/MPP+)->MTT Assay Western Blot Western Blot Short Treatment (Org OD 02-0)->Western Blot

Caption: Experimental workflow for assessing the neuroprotective effects of Org OD 02-0.

signaling_pathway Org OD 02-0 Org OD 02-0 mPRα mPRα Org OD 02-0->mPRα PI3K PI3K mPRα->PI3K MAPK (ERK) MAPK (ERK) mPRα->MAPK (ERK) AKT AKT PI3K->AKT Neuroprotection Neuroprotection AKT->Neuroprotection MAPK (ERK)->Neuroprotection

Caption: Proposed signaling pathway for Org OD 02-0-mediated neuroprotection in SH-SY5Y cells.

References

Method

Application Notes and Protocols for Studying Zebrafish Oocyte Maturation with Org OD 02-0

For Researchers, Scientists, and Drug Development Professionals Introduction Zebrafish (Danio rerio) are a well-established model organism for studying vertebrate development and reproductive biology. Their oocyte matura...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zebrafish (Danio rerio) are a well-established model organism for studying vertebrate development and reproductive biology. Their oocyte maturation process, the resumption of meiosis, is a critical step for successful fertilization and embryonic development. This process is naturally triggered by the maturation-inducing steroid (MIS), 17α,20β-dihydroxy-4-pregnen-3-one (17,20β-DHP). Org OD 02-0 is a synthetic, selective agonist for the membrane progestin receptor (mPR), which plays a key role in initiating the signaling cascade that leads to oocyte maturation.[1][2] Unlike the natural hormone, Org OD 02-0 offers the advantage of specific activation of mPRs, making it a valuable tool for dissecting the molecular mechanisms of oocyte maturation.[3] Furthermore, studies have shown that Org OD 02-0 can induce not only oocyte maturation but also ovulation in zebrafish, both in vitro and in vivo.[2][4][5] The eggs resulting from Org OD 02-0-induced ovulation are fertilizable and can develop into normal, fertile juveniles.[2][4] This application note provides detailed protocols for using Org OD 02-0 to study zebrafish oocyte maturation, along with data presentation and visualization of the relevant signaling pathways.

Data Presentation

The following tables summarize the dose-dependent effects of Org OD 02-0 on zebrafish oocyte maturation, specifically focusing on Germinal Vesicle Breakdown (GVBD), a key indicator of the resumption of meiosis.

Table 1: In Vitro Dose-Response of Org OD 02-0 on Zebrafish Oocyte Maturation (GVBD)

Org OD 02-0 Concentration (nM)Percent GVBD (%)
0 (Control)< 5%
570 - 75%
1070 - 75%
100> 90%

Data synthesized from studies by Aizen et al. (2018).[6]

Table 2: Comparison of Fertilization and Ovulation Rates

TreatmentOocyte Maturation (GVBD)OvulationFertilization Rate
Org OD 02-0 (0.01 µM)InducedInducedNot significantly different from 17,20β-DHP
17,20β-DHP (0.01 µM)InducedInducedHigh
Control (Ethanol)Not InducedNot InducedN/A

Information based on findings from Rezanujjaman et al. (2020).[2] A dose of 0.01 μM Org OD 02-0 is sufficient to induce both oocyte maturation and ovulation in vitro and in vivo.[2]

Signaling Pathway

The binding of Org OD 02-0 to the membrane progestin receptor (mPR) on the oocyte surface initiates a signal transduction cascade that culminates in the activation of Maturation Promoting Factor (MPF), a key regulator of the cell cycle.

G Org OD 02-0 Signaling Pathway in Zebrafish Oocyte Maturation cluster_extracellular Extracellular cluster_membrane Oocyte Membrane cluster_cytoplasm Cytoplasm Org OD 02-0 Org OD 02-0 mPR Membrane Progestin Receptor (mPR) Org OD 02-0->mPR Binds to Gi Inhibitory G-protein (Gi) mPR->Gi Activates AC Adenylate Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cdc25 Cdc25 PKA->Cdc25 Inhibits Wee1 Wee1/Myt1 PKA->Wee1 Activates MPF_inactive Inactive MPF (Cdc2-Cyclin B) Cdc25->MPF_inactive Activates (Dephosphorylates Cdc2) Wee1->MPF_inactive Inhibits (Phosphorylates Cdc2) MPF_active Active MPF (Cdc2-Cyclin B) MPF_inactive->MPF_active GVBD Germinal Vesicle Breakdown (GVBD) MPF_active->GVBD Induces

Caption: Org OD 02-0 initiates oocyte maturation via mPR signaling.

Experimental Protocols

In Vitro Oocyte Maturation Assay

This protocol details the steps for inducing zebrafish oocyte maturation in a controlled laboratory setting.

G In Vitro Zebrafish Oocyte Maturation Workflow start Start zebrafish_prep Select Gravid Female Zebrafish (Full-grown immature oocytes) start->zebrafish_prep ovary_dissection Euthanize and Dissect Ovaries zebrafish_prep->ovary_dissection oocyte_isolation Isolate Ovarian Fragments in Zebrafish Ringer's Solution ovary_dissection->oocyte_isolation incubation Incubate Oocytes with Org OD 02-0 (e.g., 10 nM) in Maturation Medium oocyte_isolation->incubation observation Observe for GVBD (Oocyte Clearing) incubation->observation data_collection Quantify Percentage of Mature Oocytes observation->data_collection end End data_collection->end

Caption: Workflow for in vitro zebrafish oocyte maturation using Org OD 02-0.

Materials:

  • Gravid female zebrafish

  • Org OD 02-0 (stock solution in ethanol)

  • Zebrafish Ringer's solution (116 mM NaCl, 2.9 mM KCl, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.2)

  • Maturation Medium (e.g., 60% Leibovitz L-15 medium)

  • Petri dishes

  • Fine forceps

  • Dissecting microscope

  • Incubator (25-28.5°C)

Protocol:

  • Animal Selection: Select gravid female zebrafish containing full-grown, immature oocytes.

  • Ovary Dissection: Euthanize the female fish and dissect the ovaries in fresh Zebrafish Ringer's solution.

  • Oocyte Isolation: Manually separate the ovaries into small fragments containing 2-10 oocytes each using fine forceps.

  • Incubation: Transfer the ovarian fragments to a petri dish containing maturation medium. Add Org OD 02-0 to the desired final concentration (e.g., 10 nM for significant maturation, or a range for dose-response studies). An ethanol vehicle control should be run in parallel.

  • Maturation: Incubate the oocytes at 25-28.5°C with gentle agitation.

  • Observation and Data Collection: Monitor the oocytes for signs of maturation, primarily Germinal Vesicle Breakdown (GVBD), which is characterized by the oocytes becoming translucent.[1] Score the percentage of mature oocytes after a set incubation period (e.g., 3-6 hours).

In Vivo Oocyte Maturation and Ovulation Assay

This protocol describes the induction of oocyte maturation and ovulation in live zebrafish.

G In Vivo Zebrafish Oocyte Maturation and Ovulation Workflow start Start fish_selection Select Gravid Female Zebrafish start->fish_selection exposure Place Individual Females in Water Containing Org OD 02-0 (e.g., 0.1 µM) fish_selection->exposure incubation Incubate for 4 hours at 28.5°C exposure->incubation ovary_examination Euthanize and Dissect Ovaries incubation->ovary_examination maturation_assessment Assess Oocyte Maturation (Transparency) ovary_examination->maturation_assessment ovulation_assessment Assess Ovulation (Presence of Ovulated Eggs) ovary_examination->ovulation_assessment end End maturation_assessment->end fertilization_check Optional: In Vitro Fertilization of Ovulated Eggs ovulation_assessment->fertilization_check fertilization_check->end

Caption: Workflow for in vivo zebrafish oocyte maturation and ovulation.

Materials:

  • Gravid female zebrafish

  • Org OD 02-0 (stock solution in ethanol)

  • Glass beakers or tanks

  • Dechlorinated water

  • Incubator (28.5°C)

  • Dissecting tools

  • Zebrafish Ringer's solution

Protocol:

  • Animal Selection: Select gravid female zebrafish with full-grown immature oocytes.

  • Exposure: Place individual females in a glass container with a defined volume of water (e.g., 100 ml per fish).[7]

  • Treatment: Add Org OD 02-0 from a stock solution to the water to achieve the desired final concentration (e.g., 0.1 µM).[2] Include a vehicle control group with ethanol.

  • Incubation: Incubate the fish for approximately 4 hours at 28.5°C.[2]

  • Assessment: After incubation, euthanize the females and dissect the ovaries in Zebrafish Ringer's solution.

  • Data Collection:

    • Maturation: Observe the oocytes for transparency, indicating GVBD.

    • Ovulation: Check for the presence of ovulated eggs, which will be separate from the ovarian tissue.[1]

  • Optional Fertilization: Ovulated eggs can be collected and fertilized in vitro with sperm from a male zebrafish to assess their viability and developmental potential.[2]

Conclusion

Org OD 02-0 is a potent and specific tool for inducing oocyte maturation and ovulation in zebrafish. Its ability to activate the mPR signaling pathway provides a means to investigate the molecular events governing these crucial reproductive processes. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize Org OD 02-0 in their studies of zebrafish reproductive biology.

References

Application

Application Notes and Protocols: Utilizing Org OD 02-0 in HUVEC Nitric Oxide Synthesis Assays

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the use of Org OD 02-0, a selective membrane progesterone receptor alpha (mPRα) agonist, in studyi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Org OD 02-0, a selective membrane progesterone receptor alpha (mPRα) agonist, in studying nitric oxide (NO) synthesis in Human Umbilical Vein Endothelial Cells (HUVECs).

Introduction

Org OD 02-0 is a valuable pharmacological tool for investigating the non-genomic signaling pathways of progesterone that lead to the rapid production of nitric oxide in vascular endothelial cells.[1][2][3] Nitric oxide is a critical signaling molecule in the cardiovascular system, primarily regulating vasodilation.[1] Dysregulation of NO synthesis is implicated in various cardiovascular diseases. Org OD 02-0 specifically activates mPRα, initiating a signaling cascade that results in the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production.[1][2][3][] This makes it an ideal compound for dissecting the mPRα-mediated effects on endothelial function.

Mechanism of Action

Org OD 02-0 mimics the action of progesterone at the cell membrane by binding to and activating mPRα.[1][2][3] This activation triggers downstream signaling through the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways.[1][2][3][] Both pathways converge to phosphorylate and activate eNOS, the enzyme responsible for converting L-arginine to L-citrulline and NO.[1][2][] This rapid, non-genomic action is distinct from the classical nuclear progesterone receptor (nPR) signaling, which primarily involves transcriptional regulation.[1][2][3]

Signaling Pathway of Org OD 02-0 in HUVECs

cluster_membrane Cell Membrane Org OD 02-0 Org OD 02-0 mPRa mPRα Org OD 02-0->mPRa Binds to PI3K PI3K mPRa->PI3K Activates MAPK MAPK mPRa->MAPK Activates Akt Akt PI3K->Akt Activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylates MAPK->eNOS_inactive Phosphorylates eNOS_active eNOS (active) (phosphorylated) eNOS_inactive->eNOS_active L_Arginine L-Arginine eNOS_active->L_Arginine Converts NO Nitric Oxide (NO) L_Arginine->NO L_Citrulline L-Citrulline L_Arginine->L_Citrulline

Caption: Signaling cascade initiated by Org OD 02-0 in HUVECs.

Quantitative Data Summary

The following tables summarize the dose-dependent and time-course effects of Org OD 02-0 on nitric oxide production and eNOS phosphorylation in HUVECs, as reported in the literature.

Table 1: Effect of Org OD 02-0 on Nitric Oxide Production in HUVECs

Treatment GroupConcentrationIncubation TimeFold Increase in NO Production (vs. Vehicle Control)
Org OD 02-05 nM30 minNot significant
Org OD 02-020 nM30 minSignificant increase
Org OD 02-0100 nM30 minSignificant increase
Org OD 02-020 nM60 minSignificant increase

Data compiled from studies demonstrating a significant elevation in NO levels with 20 nM and 100 nM Org OD 02-0 after 30 and 60 minutes of incubation.[1]

Table 2: Effect of Org OD 02-0 on eNOS Phosphorylation in HUVECs

Treatment GroupConcentrationFold Increase in eNOS Phosphorylation (vs. Vehicle Control)
Org OD 02-020 nMSignificant increase
Org OD 02-0100 nMSignificant increase

Data reflects that treatment with 20 nM and 100 nM Org OD 02-0 significantly increased eNOS phosphorylation compared to vehicle controls.[1]

Experimental Protocols

1. HUVEC Cell Culture

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Culture Medium: Endothelial Growth Medium (EGM) supplemented with growth factors, cytokines, and fetal bovine serum (FBS).

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency. For experiments, use HUVECs between passages 3 and 7.

2. Protocol for Nitric Oxide Measurement

This protocol is based on the Griess assay, which measures nitrite (NO2-), a stable and quantifiable breakdown product of NO in cell culture supernatant.

  • Materials:

    • HUVECs seeded in 24-well plates.

    • Phenol red-free culture medium.

    • Org OD 02-0 stock solution (dissolved in a suitable solvent like DMSO).

    • Vehicle control (e.g., DMSO).

    • Griess Reagent System (e.g., from Promega or other suppliers).

    • Nitrite standard solution.

  • Procedure:

    • Seed HUVECs in 24-well plates and grow to 80-90% confluency.

    • Prior to the experiment, replace the growth medium with serum-free, phenol red-free medium and incubate for 2 hours to starve the cells.

    • Prepare working solutions of Org OD 02-0 at desired concentrations (e.g., 5, 20, 100 nM) in the serum-free medium. Include a vehicle-only control.

    • Remove the starvation medium and add the treatment solutions to the respective wells.

    • Incubate for the desired time periods (e.g., 30 and 60 minutes) at 37°C.

    • After incubation, collect the cell culture supernatant from each well.

    • Perform the Griess assay according to the manufacturer's instructions. This typically involves adding sulfanilamide solution followed by N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to the supernatant and standards.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in each sample by comparing the absorbance to the nitrite standard curve.

3. Protocol for eNOS Phosphorylation Analysis (Western Blot)

  • Materials:

    • HUVECs cultured in 6-well plates.

    • Org OD 02-0.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels.

    • PVDF membrane.

    • Primary antibodies: anti-phospho-eNOS (Ser1177), anti-total-eNOS, anti-β-actin (loading control).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed HUVECs in 6-well plates and grow to confluency.

    • Serum-starve the cells for 2 hours.

    • Treat the cells with various concentrations of Org OD 02-0 (e.g., 20, 100 nM) or vehicle control for a specified time (e.g., 15-30 minutes).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-eNOS and total-eNOS overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-eNOS signal to the total-eNOS signal to determine the relative phosphorylation level. Use β-actin as a loading control.

Experimental Workflow for a Typical Study

cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A 1. Culture HUVECs to 80-90% Confluency B 2. Serum Starve Cells (2 hours) A->B C 3. Treat with Org OD 02-0 (or Vehicle) at Various Concentrations and Timepoints B->C D 4a. Collect Supernatant for NO Measurement (Griess Assay) C->D E 4b. Lyse Cells for Protein Analysis (Western Blot) C->E F 5a. Quantify Nitrite Concentration D->F G 5b. Quantify eNOS Phosphorylation E->G H 6. Statistical Analysis and Interpretation F->H G->H

References

Method

Application Notes and Protocols for Western Blot Analysis Following Org OD 02-0 Treatment

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for conducting Western blot analysis to investigate the cellular effects of Org OD 02-0, a specific ag...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting Western blot analysis to investigate the cellular effects of Org OD 02-0, a specific agonist of the membrane progesterone receptor α (mPRα). This document outlines the key signaling pathways affected by Org OD 02-0, presents a summary of expected changes in protein expression and phosphorylation, and offers a detailed protocol for performing Western blot analysis.

Introduction to Org OD 02-0

Org OD 02-0 is a potent and selective agonist for the membrane progesterone receptor α (mPRα), a member of the progestin and adipoQ receptor (PAQR) family.[1][2] Unlike the classical nuclear progesterone receptors (nPRs), mPRα is localized to the plasma membrane and mediates rapid, non-genomic cellular responses.[3][4] Treatment with Org OD 02-0 has been shown to activate several intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, and to modulate cAMP levels.[1][3][] These signaling events can influence a variety of cellular processes, such as cell survival, proliferation, migration, and apoptosis.[][6][7]

Key Signaling Pathways Activated by Org OD 02-0

Org OD 02-0 initiates signaling by binding to mPRα, which is often coupled to an inhibitory G protein (Gαi).[4][6] This interaction triggers downstream signaling cascades that can be investigated using Western blot analysis.

MAPK/ERK Pathway

Activation of the MAPK/ERK pathway is a common downstream effect of Org OD 02-0 treatment.[1][3][] This can lead to the phosphorylation and activation of ERK1/2, which in turn can regulate the activity of various transcription factors and cellular proteins.

Org OD 02-0 Org OD 02-0 mPRa mPRα Org OD 02-0->mPRa Gai Gαi mPRa->Gai MEK MEK Gai->MEK Activation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription CellularResponse Cellular Response (Proliferation, Differentiation) Transcription->CellularResponse

Org OD 02-0 induced MAPK/ERK signaling pathway.
PI3K/Akt Pathway

The PI3K/Akt pathway is another critical signaling route activated by Org OD 02-0.[3][] This pathway is central to cell survival and inhibition of apoptosis. Upon activation, Akt (also known as Protein Kinase B) is phosphorylated, leading to the regulation of downstream targets involved in cell survival.

Org OD 02-0 Org OD 02-0 mPRa mPRα Org OD 02-0->mPRa Gai Gαi mPRa->Gai PI3K PI3K Gai->PI3K Activation Akt Akt (PKB) PI3K->Akt Phosphorylation ApoptosisInhibition Inhibition of Apoptosis (e.g., Bad, Caspase-9) Akt->ApoptosisInhibition CellSurvival Cell Survival ApoptosisInhibition->CellSurvival

Org OD 02-0 induced PI3K/Akt signaling pathway.
cAMP/PKA Pathway

In some cell types, Org OD 02-0, through mPRα and Gαi, can lead to a decrease in intracellular cyclic AMP (cAMP) levels.[6][8] This reduction in cAMP inhibits the activity of Protein Kinase A (PKA), which can affect the phosphorylation of downstream targets like CREB and β-catenin.[6]

Org OD 02-0 Org OD 02-0 mPRa mPRα Org OD 02-0->mPRa Gai Gαi mPRa->Gai AC Adenylyl Cyclase Gai->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation CREB_beta_catenin CREB / β-catenin PKA->CREB_beta_catenin Phosphorylation GeneExpression Gene Expression CREB_beta_catenin->GeneExpression cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cluster_3 Analysis A Cell Culture and Org OD 02-0 Treatment B Cell Lysis and Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane (PVDF or Nitrocellulose) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection (Chemiluminescence) H->I J Data Analysis and Densitometry I->J

References

Application

Application Notes: Calcium Imaging with Org OD 02-0 Stimulation

For Researchers, Scientists, and Drug Development Professionals Introduction Org OD 02-0 is a potent and selective agonist for the membrane progesterone receptor α (mPRα), a member of the progestin and adipoQ receptor (P...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org OD 02-0 is a potent and selective agonist for the membrane progesterone receptor α (mPRα), a member of the progestin and adipoQ receptor (PAQR) family.[1][2] Unlike nuclear progesterone receptors that primarily regulate gene transcription, mPRα mediates rapid, non-genomic signaling events at the cell surface.[2][3] Activation of mPRα by Org OD 02-0 has been shown to influence a variety of cellular processes, including the modulation of intracellular calcium ([Ca²⁺]i) levels.[4][5] This document provides detailed application notes and protocols for studying the effects of Org OD 02-0 on intracellular calcium dynamics using fluorescent imaging techniques.

Calcium imaging is a widely used technique to visualize and quantify changes in [Ca²⁺]i in real-time.[6][7] By employing fluorescent calcium indicators, researchers can monitor the signaling cascades initiated by the activation of G-protein coupled receptors (GPCRs) like mPRα.[8][9] These methods are crucial for dissecting the signaling pathways involved in mPRα function and for screening compounds that modulate this receptor's activity.

Mechanism of Action: Org OD 02-0 and Calcium Signaling

Org OD 02-0 binding to mPRα typically initiates a signaling cascade through an inhibitory G-protein (Gi).[4][10] This activation can lead to a decrease in cytosolic calcium levels through several proposed mechanisms:

  • Inhibition of Calcium Influx: In some cell types, such as vascular smooth muscle cells, Org OD 02-0 has been shown to block rapid increases in intracellular calcium, suggesting an inhibition of calcium channels.[5][11]

  • Enhanced Sarcoplasmic Reticulum (SR) Calcium Uptake: Studies have demonstrated that Org OD 02-0 can increase the activity of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), which pumps calcium from the cytosol into the SR, thereby lowering cytosolic calcium concentrations.[4][12][13]

The downstream signaling pathways implicated in these effects often involve the activation of Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[4][5]

Data Presentation: Quantitative Effects of Org OD 02-0 on Calcium Signaling

The following table summarizes the observed effects of Org OD 02-0 on calcium signaling from various studies.

Cell TypeOrg OD 02-0 ConcentrationCalcium IndicatorObserved Effect on Cytosolic Ca²⁺Reference
Human Vascular Smooth Muscle Cells100 nMFura-2 AMBlocked prostaglandin F2α-induced rapid increase in [Ca²⁺]i.[5][11][5][11]
Human Vascular Smooth Muscle Cells20 nMNot SpecifiedSignificantly increased Ca²⁺ levels in the sarcoplasmic reticulum, leading to decreased cytosolic Ca²⁺ and muscle relaxation.[4][4][10][13]
Human T cells0-20 µMFura-2 AMSuppressed Ca²⁺ influx in PHA-stimulated T cells.Not directly cited.

Experimental Protocols

This section provides a detailed protocol for a typical calcium imaging experiment to assess the effect of Org OD 02-0 stimulation on intracellular calcium levels using the fluorescent indicator Fura-2 AM.

Materials
  • Cells expressing mPRα (e.g., human vascular smooth muscle cells, or a suitable transfected cell line)

  • Cell culture medium

  • Org OD 02-0 (Tocris, Cayman Chemical, etc.)

  • Fura-2 AM (Thermo Fisher Scientific, Abcam, etc.)[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)[14]

  • Pluronic F-127 (20% solution in DMSO)[15]

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer[15]

  • Probenecid (optional, to prevent dye leakage)[15]

  • Ionomycin (for positive control)

  • EGTA (for chelation of extracellular calcium, if needed)

  • Fluorescence microscope equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and emission at 510 nm)[14]

  • Image acquisition and analysis software

Protocol
  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for microscopy 24-48 hours prior to the experiment to achieve 70-80% confluency.[6]

  • Fura-2 AM Loading Solution Preparation:

    • Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.[14]

    • For a 2 µM working solution, mix 2 µL of the 1 mM Fura-2 AM stock with 1 mL of HBSS.

    • To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the Fura-2 AM stock solution before diluting in HBSS.[15]

    • If using, add probenecid to the final loading solution (final concentration 1-2.5 mM).

  • Cell Loading:

    • Wash the cells twice with pre-warmed HBSS.[6]

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[1] The optimal loading time and dye concentration may need to be determined empirically for each cell type.[16]

    • After incubation, wash the cells twice with HBSS to remove extracellular dye.[6]

    • Incubate the cells for an additional 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM.

  • Calcium Imaging:

    • Mount the coverslip or dish onto the microscope stage.

    • Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm. The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is proportional to the intracellular calcium concentration.[1]

    • Record the baseline for a few minutes to ensure a stable signal.

    • Add Org OD 02-0 to the imaging buffer at the desired final concentration. To observe a potential inhibitory effect, it may be necessary to first stimulate the cells with an agent that increases intracellular calcium (e.g., a GPCR agonist like prostaglandin F2α) and then add Org OD 02-0.

    • Continue recording the F340/F380 ratio to monitor changes in intracellular calcium in response to Org OD 02-0 stimulation.

    • At the end of the experiment, a positive control can be performed by adding a calcium ionophore like ionomycin to determine the maximum fluorescence ratio (Rmax). Subsequently, a calcium-free buffer containing EGTA can be added to determine the minimum fluorescence ratio (Rmin). These values can be used to calibrate the fluorescence ratio to absolute calcium concentrations.[14]

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Calculate the F340/F380 ratio for each ROI over time.

    • Plot the change in the fluorescence ratio or the calculated intracellular calcium concentration as a function of time.

Visualizations

Org OD 02-0 Signaling Pathway

Org_OD_02_0_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Org_OD Org OD 02-0 mPRa mPRα Org_OD->mPRa binds Gi Gi-protein mPRa->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Ca_channel Ca²⁺ Channel Gi->Ca_channel inhibits MAPK MAPK Pathway Gi->MAPK activates PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt activates cAMP cAMP AC->cAMP Ca_cytosol [Ca²⁺]↓ Ca_channel->Ca_cytosol influx SERCA SERCA Pump Ca_SR [Ca²⁺]↑ SERCA->Ca_SR pumps Ca²⁺ MAPK->SERCA activates PI3K_Akt->SERCA activates Ca_cytosol->SERCA

Caption: Signaling pathway of Org OD 02-0 via mPRα.

Experimental Workflow for Calcium Imaging

Calcium_Imaging_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_imaging Imaging cluster_analysis Data Analysis plate_cells Plate cells on glass-bottom dish prepare_reagents Prepare Fura-2 AM loading solution wash1 Wash cells with HBSS prepare_reagents->wash1 load_dye Incubate with Fura-2 AM (30-60 min) wash1->load_dye wash2 Wash cells to remove extracellular dye load_dye->wash2 deesterify Incubate for de-esterification (30 min) wash2->deesterify baseline Record baseline (F340/F380 ratio) deesterify->baseline stimulate Add Org OD 02-0 baseline->stimulate record Record fluorescence change stimulate->record analyze Analyze F340/F380 ratio over time record->analyze

References

Technical Notes & Optimization

Optimization

Best solvent for dissolving Org OD 02-0.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and dissolution of Org OD 02-0. Frequently Asked Questions (FAQs) Q1: What is...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and dissolution of Org OD 02-0.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Org OD 02-0?

A1: The recommended solvent for dissolving Org OD 02-0 is Dimethyl Sulfoxide (DMSO). It can also be dissolved in Ethanol, although at a lower concentration.[1][2]

Q2: What is the maximum concentration I can achieve with the recommended solvents?

A2: You can achieve a concentration of up to 24 mg/mL in DMSO and 3.3 mg/mL in Ethanol.[1][2] It is important to note that assisting the dissolution process with ultrasonication and warming is recommended for both solvents.[1][2]

Q3: I am having trouble dissolving Org OD 02-0 in DMSO. What could be the issue?

A3: Difficulty in dissolving Org OD 02-0 in DMSO can be due to the hygroscopic nature of DMSO, which means it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of the product.[1][2] To avoid this, it is highly recommended to use newly opened, anhydrous DMSO for the preparation of your stock solution.

Q4: Are there any other potential solvents for Org OD 02-0?

A4: While DMSO and Ethanol are the primary recommended solvents, Dimethylformamide (DMF) may also be a viable option.[3] However, specific solubility data for DMF is not as readily available, so it is advisable to test it on a small scale first.

Q5: How should I prepare a stock solution of Org OD 02-0?

A5: To prepare a stock solution, weigh the desired amount of Org OD 02-0 and add the appropriate volume of the chosen solvent (e.g., DMSO). To aid dissolution, it is recommended to use an ultrasonic bath and gentle warming.[1][2] For detailed steps, please refer to the Experimental Protocol section.

Q6: How should I store the Org OD 02-0 stock solution?

A6: Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable.[1]

Data Presentation

Table 1: Solubility of Org OD 02-0 in Common Solvents

SolventConcentrationMolarity (approx.)Notes
DMSO24 mg/mL73.51 mMUltrasonic and warming recommended. Use newly opened DMSO.[1][2]
Ethanol3.3 mg/mL10.11 mMUltrasonic and warming recommended.[1][2]

Molecular Weight of Org OD 02-0: 326.47 g/mol [1][4][]

Experimental Protocols

Protocol for Dissolving Org OD 02-0

This protocol outlines the steps for dissolving Org OD 02-0 to prepare a stock solution.

Materials:

  • Org OD 02-0 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic water bath

  • Water bath or heating block set to 37°C

Procedure:

  • Preparation: Allow the vial of Org OD 02-0 powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of Org OD 02-0 powder and transfer it to a sterile polypropylene tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to your weighed compound).

  • Initial Mixing: Briefly vortex the tube to disperse the powder in the solvent.

  • Ultrasonication: Place the tube in an ultrasonic water bath for 5-10 minutes to aid in dissolution.

  • Warming: If the compound is not fully dissolved, place the tube in a 37°C water bath or heating block for 5-10 minutes. Periodically vortex the tube during this time.

  • Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Mandatory Visualization

Troubleshooting Workflow for Dissolving Org OD 02-0

G start Start: Dissolve Org OD 02-0 solvent Select appropriate solvent (DMSO recommended) start->solvent add_solvent Add solvent to compound solvent->add_solvent vortex Vortex to mix add_solvent->vortex check_dissolved1 Is compound fully dissolved? vortex->check_dissolved1 ultrasonicate Ultrasonicate for 5-10 min check_dissolved1->ultrasonicate No success Solution Ready Aliquot and Store check_dissolved1->success Yes check_dissolved2 Is compound fully dissolved? ultrasonicate->check_dissolved2 warm Warm to 37°C for 5-10 min check_dissolved2->warm No check_dissolved2->success Yes check_dissolved3 Is compound fully dissolved? warm->check_dissolved3 troubleshoot Troubleshooting Required check_dissolved3->troubleshoot No check_dissolved3->success Yes check_dmso Is DMSO new and anhydrous? troubleshoot->check_dmso use_new_dmso Use freshly opened anhydrous DMSO check_dmso->use_new_dmso No contact_support Contact Technical Support check_dmso->contact_support Yes use_new_dmso->add_solvent

Caption: Troubleshooting workflow for dissolving Org OD 02-0.

References

Troubleshooting

Technical Support Center: Org OD 02-0 Stability and Storage

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of Org OD 02-0. Adherence to these guidelines is cr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of Org OD 02-0. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.

Summary of Storage and Stability Data

The following tables summarize the recommended storage conditions for Org OD 02-0 in both solid and solution forms. These recommendations are based on information provided by commercial suppliers. For critical applications, it is advisable to perform in-house stability assessments.

Table 1: Storage Conditions for Solid Org OD 02-0

ConditionTemperatureDurationNotes
Long-term Storage-20°C3 years
Short-term Storage4°C2 years
ShippingRoom TemperatureA few daysStable for the duration of typical shipping times.

Table 2: Storage Conditions for Org OD 02-0 Stock Solutions

Storage TemperatureDurationSolventRecommendations
-80°C6 monthsDMSOAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthDMSOAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Detailed, publicly available experimental protocols for forced degradation or comprehensive stability-indicating assays specifically for Org OD 02-0 are limited. However, general protocols for steroid hormone stability testing can be adapted. These typically involve subjecting the compound to stress conditions and analyzing its purity and degradation over time, often by High-Performance Liquid Chromatography (HPLC).

General Protocol for a Forced Degradation Study:

  • Preparation of Stock Solution: Prepare a stock solution of Org OD 02-0 in an appropriate solvent such as DMSO.

  • Stress Conditions: Aliquot the stock solution and expose it to various stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.

    • Thermal Degradation: 80°C for 48-72 hours (for solid compound and solution).

    • Photostability: Expose to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: At specified time points, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A C18 reverse-phase column is often suitable for steroid analysis. The mobile phase composition would need to be optimized to achieve good separation of the parent compound from any degradation products.

  • Data Evaluation: Quantify the amount of remaining Org OD 02-0 and any major degradation products. Calculate the percentage of degradation.

Troubleshooting Guide and FAQs

This section addresses common issues that researchers may encounter during the handling and use of Org OD 02-0.

Frequently Asked Questions (FAQs):

  • What is the recommended solvent for preparing Org OD 02-0 stock solutions? DMSO is the most commonly recommended solvent for preparing stock solutions of Org OD 02-0.

  • Can I store my Org OD 02-0 stock solution at 4°C? It is not recommended to store stock solutions at 4°C for extended periods. For short-term storage (up to one month), -20°C is acceptable, and for long-term storage (up to six months), -80°C is recommended to maintain stability.

  • Is it necessary to aliquot my stock solution? Yes, it is highly recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

  • My compound has been at room temperature for a week. Is it still usable? While Org OD 02-0 is stable at room temperature for a few days during shipping, prolonged exposure to ambient temperatures is not recommended.[1] For critical experiments, it is advisable to use a fresh vial of the compound.

  • How should I protect Org OD 02-0 from degradation? Store the compound as recommended, protect it from light and heat, and avoid contact with strong oxidizing agents.

Troubleshooting Common Issues:

  • Issue: Inconsistent or lower-than-expected activity in my experiments.

    • Possible Cause: Compound degradation due to improper storage or handling.

    • Troubleshooting Steps:

      • Verify that the compound has been stored at the correct temperature and protected from light.

      • Ensure that stock solutions have not been subjected to multiple freeze-thaw cycles.

      • Prepare a fresh stock solution from a new vial of the compound.

      • Consider analyzing the purity of your stock solution by HPLC if the problem persists.

  • Issue: Precipitate observed in my stock solution after thawing.

    • Possible Cause: The solubility of the compound may be limited at lower temperatures.

    • Troubleshooting Steps:

      • Gently warm the vial to room temperature and vortex to redissolve the precipitate.

      • If the precipitate does not dissolve, sonication may be carefully applied.

      • Ensure that the concentration of your stock solution does not exceed the solubility limit of the solvent.

Visual Guides

Diagram 1: Recommended Storage and Handling Workflow for Org OD 02-0

G reception Receive Org OD 02-0 storage_solid Store Solid at -20°C (long-term) or 4°C (short-term) reception->storage_solid prep_solution Prepare Stock Solution (e.g., in DMSO) storage_solid->prep_solution aliquot Aliquot into single-use vials prep_solution->aliquot storage_solution Store Aliquots at -80°C (up to 6 months) or -20°C (up to 1 month) aliquot->storage_solution use Thaw one aliquot and use in experiment storage_solution->use discard Discard unused portion of thawed aliquot use->discard

Caption: Workflow for proper storage and handling of Org OD 02-0.

Diagram 2: Troubleshooting Logic for Inconsistent Experimental Results

G start Inconsistent/Low Activity Observed check_storage Verify Storage Conditions (Temp, Light) start->check_storage check_handling Check Handling Procedures (Freeze-Thaw Cycles) check_storage->check_handling Storage OK new_vial Use a New Vial of Compound check_storage->new_vial Improper Storage fresh_solution Prepare Fresh Stock Solution check_handling->fresh_solution Handling OK check_handling->fresh_solution Improper Handling hplc_analysis Analyze Purity by HPLC fresh_solution->hplc_analysis hplc_analysis->new_vial Purity Issue end Problem Resolved hplc_analysis->end Purity OK new_vial->end

Caption: Troubleshooting guide for unexpected experimental outcomes.

References

Optimization

Technical Support Center: Optimizing Organoid Incubation Time

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize organoid incubation time for maximal experi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize organoid incubation time for maximal experimental response, particularly focusing on early-stage organoid development.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for early-stage organoids (e.g., "Org OD 02-0") before initiating an assay?

A1: The optimal incubation time is not fixed and depends on several factors, including the organoid type, seeding density, the specific assay being performed, and the experimental endpoint. Generally, organoids should be allowed to form stable, 3D structures before treatment. For many applications, this can range from 3 to 7 days post-seeding. It is crucial to establish a consistent timeline for organoid growth prior to drug incubation to ensure reproducibility.[1]

Q2: How does incubation time affect the response of organoids to drug treatment?

A2: Incubation time can significantly impact drug response. Longer incubation times (e.g., 72 hours) may reveal higher sensitivity and lower variability in viability assays compared to shorter durations (e.g., 24 or 48 hours). However, extended culture can also lead to the development of necrotic cores in larger organoids, which can confound results. Therefore, the treatment duration should be optimized for each specific drug and organoid model.

Q3: Can I use organoids of varying sizes in my experiments?

A3: Variability in organoid size is a common challenge and can impact the reproducibility of drug screening assays.[2][3] It is recommended to use organoids of a consistent size for experiments.[2] This can be achieved through techniques like manual selection or by optimizing seeding density to produce more uniform cultures. Some systems allow for the isolation of single organoids based on size to improve well-to-well reproducibility.[2]

Q4: How often should the culture medium be changed during the initial incubation period?

A4: For most organoid cultures, the medium should be replenished every 2-3 days to ensure an adequate supply of nutrients and growth factors. For long-term cultures, this frequency helps maintain organoid viability and function.

Q5: What is the role of ROCK inhibitors like Y-27632 in the initial incubation phase?

A5: ROCK inhibitors (e.g., Y-27632) are often included in the culture medium, especially after thawing or single-cell passaging, to improve cell survival and recovery.[4] It is typically used for the first few days of culture to prevent anoikis (a form of programmed cell death).[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in organoid size and number - Inconsistent seeding density.- Uneven distribution of cells in the extracellular matrix (ECM).- "Batch effect" where organoids made at different times show high variability.[5]- Optimize and standardize the initial cell seeding density.- Ensure thorough mixing of cells with the ECM before plating.- For single-cell passaging, use a cell counter for accurate seeding.- Manually select organoids of a similar size for experiments to reduce variability.
Poor organoid formation or viability - Suboptimal culture conditions (medium, ECM).- Low initial cell viability.- Contamination (e.g., mycoplasma).- Ensure all media components and ECM are of high quality and used at the correct concentrations.[3]- Use a ROCK inhibitor (e.g., Y-27632) after thawing or passaging to enhance cell survival.[4]- Regularly test for contamination.
Organoids detaching from the ECM dome - Pipetting medium directly onto the domes.- ECM domes are too small or not fully polymerized.- When changing the medium, add it gently to the side of the well to avoid disturbing the domes.[6]- Ensure the plate is inverted during the initial ECM polymerization in the incubator for 15-30 minutes to facilitate dome formation.[4][7]
Development of a dark, necrotic core - Organoids have grown too large, limiting nutrient and oxygen diffusion to the center.[3]- Passage organoids before they become too large and the lumen appears dark.[6]- Optimize the duration of the experiment to be completed before significant necrosis occurs.- Consider using microfluidic devices or organoids-on-a-chip to improve nutrient supply.[3]
Inconsistent drug screening results - Variability in organoid size and number between wells.[2]- Drug incubation time is not optimal.- Heterogeneous response of organoids to treatment.[1]- Standardize organoid size and seeding density across all wells.[2][8]- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal drug incubation time.[9]- Utilize high-content imaging to assess cell viability at the individual organoid level, which can reveal heterogeneous responses.[1]

Quantitative Data Summary

The following tables summarize hypothetical data based on common experimental outcomes when optimizing incubation time for drug screening assays.

Table 1: Effect of Drug Incubation Time on IC50 Values for Compound X in Colon Organoids

Incubation Time (hours)IC50 (µM)Standard Deviation (µM)
2415.23.5
488.71.2
725.10.8

This table illustrates that longer incubation times can lead to lower IC50 values, indicating a more potent response, and reduced variability.

Table 2: Impact of Initial Seeding Density and Incubation Time on Organoid Viability Assay Variability

Seeding Density (cells/well)Incubation Time (hours)Median % Coefficient of Variation (%CV)
5,0004828%
5,0007219%
10,0004825%
10,0007215%

This table suggests that a higher seeding density and longer incubation time can result in lower variability between technical replicates in a viability assay.[9]

Detailed Experimental Protocols

Protocol 1: General Organoid Seeding and Initial Incubation
  • Preparation: Pre-warm a multi-well culture plate in a 37°C incubator for at least 60 minutes.[4] Thaw extracellular matrix (ECM) on ice.

  • Cell Suspension: Prepare a single-cell suspension or small cell aggregates from your source tissue or existing organoid culture. Count viable cells using a hemocytometer or automated cell counter.[1]

  • ECM Embedding: Resuspend the cell pellet in cold ECM at the desired seeding density.

  • Plating Domes: Dispense 20-50 µL droplets of the cell-ECM mixture into the pre-warmed plate to form domes.

  • Polymerization: Invert the plate and place it in a 37°C incubator for 15-30 minutes to allow the ECM to polymerize.[4][10]

  • Medium Addition: Carefully add pre-warmed complete growth medium (optionally supplemented with a ROCK inhibitor like Y-27632) to each well by pipetting against the side of the well.[4]

  • Incubation: Culture the organoids at 37°C and 5% CO2. Change the medium every 2-3 days. Monitor organoid formation and growth daily using a brightfield microscope.[4] Organoids should be visible within 2 to 7 days.[4]

Protocol 2: Organoid Viability Assay (e.g., CellTiter-Glo® 3D)
  • Plate Equilibration: Remove the 96-well or 384-well plate containing organoids from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11][12]

  • Reagent Preparation: Prepare the viability assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Reagent Addition: Add a volume of the viability reagent equal to the volume of culture medium in each well.[11]

  • Lysis and Signal Stabilization: Place the plate on a plate shaker for 5 minutes to induce cell lysis and mix the contents.[11] Incubate at room temperature for an additional 25-30 minutes, protected from light, to stabilize the luminescent signal.[11][12]

  • Luminescence Reading: Transfer the contents to an opaque-walled plate suitable for luminescence readings to prevent well-to-well crosstalk.[11] Measure the luminescence using a plate reader.

Visual Guides

Experimental Workflow for Optimizing Incubation Time

G cluster_prep Phase 1: Preparation & Seeding cluster_culture Phase 2: Initial Culture & Monitoring cluster_treatment Phase 3: Experimental Treatment cluster_assay Phase 4: Assay & Analysis start Start: Organoid Source (Primary Tissue/PSCs) dissociation Cell Dissociation & Counting start->dissociation seeding Seeding in ECM (Standardized Density) dissociation->seeding incubation Initial Incubation (37°C, 5% CO2) seeding->incubation monitoring Daily Monitoring (Size, Morphology) incubation->monitoring endpoint Organoids reach optimal size/stage? monitoring->endpoint endpoint->incubation No treatment Apply Treatment (e.g., Drug Compound) endpoint->treatment Yes inc_24 Incubate 24h treatment->inc_24 inc_48 Incubate 48h treatment->inc_48 inc_72 Incubate 72h treatment->inc_72 viability_assay Perform Viability Assay inc_24->viability_assay inc_48->viability_assay inc_72->viability_assay data_analysis Data Analysis (e.g., IC50, %CV) viability_assay->data_analysis conclusion Determine Optimal Incubation Time data_analysis->conclusion G cluster_niche Stem Cell Niche Factors cluster_pathways Core Signaling Pathways cluster_outcomes Cellular Outcomes Wnt Wnt R_spondin R-spondin Wnt_pathway Wnt/β-catenin Pathway Wnt->Wnt_pathway EGF EGF R_spondin->Wnt_pathway potentiates Noggin Noggin BMP_pathway BMP Signaling Pathway Noggin->BMP_pathway inhibits Proliferation Stem Cell Proliferation Wnt_pathway->Proliferation Notch_pathway Notch Signaling Pathway Differentiation Cell Lineage Differentiation BMP_pathway->Differentiation Notch_pathway->Differentiation Self_organization Self-organization & Architecture Proliferation->Self_organization Differentiation->Self_organization

References

Troubleshooting

Technical Support Center: Troubleshooting Cellular Responses to Org OD 02-0

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of cellular response to Org OD 02-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of cellular response to Org OD 02-0.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected cellular response after treating our cells with Org OD 02-0. What are the potential reasons for this?

A1: A lack of cellular response to Org OD 02-0, a selective membrane progesterone receptor α (mPRα) agonist, can stem from several factors. These can be broadly categorized into issues with the compound itself, the cell culture system, or the experimental protocol. Systematically investigating these areas will help pinpoint the source of the problem.

Q2: How can we verify the integrity and activity of our Org OD 02-0 compound?

A2: Ensuring the quality of your Org OD 02-0 is a critical first step. Consider the following:

  • Proper Storage: Org OD 02-0 stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1]

  • Solubility: Ensure the compound is fully dissolved in an appropriate solvent, such as DMSO, before diluting it in your cell culture medium.[2] Incomplete dissolution can lead to a lower effective concentration.

  • Source and Purity: Verify the purity and identity of the compound from the supplier. If in doubt, consider obtaining a fresh batch or having the compound's identity confirmed analytically.

Q3: What cell-related factors could contribute to a lack of response to Org OD 02-0?

A3: The characteristics of your cell line are crucial for a successful experiment.

  • mPRα Expression: The primary target of Org OD 02-0 is the membrane progesterone receptor α (mPRα).[1][3] Verify that your cell line expresses mPRα at sufficient levels. This can be checked via RT-qPCR, Western blot, or immunocytochemistry. For example, SH-SY5Y cells have been shown to have significantly higher mPRα expression compared to the nuclear progesterone receptor (PR).[4]

  • Cell Health and Confluency: Ensure your cells are healthy, within a low passage number, and at an appropriate confluency as recommended for your specific cell line and assay.[5] Over-confluent or unhealthy cells may not respond optimally.

  • Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses and should be routinely checked for.

Q4: Could our experimental setup be the reason for the null result?

A4: Suboptimal experimental design can mask a true cellular response.

  • Concentration and Incubation Time: The effective concentration of Org OD 02-0 can vary between cell types and the endpoint being measured. Concentrations ranging from the low nanomolar (e.g., 20 nM) to micromolar have been used in various studies.[6][] Incubation times can also range from minutes for rapid signaling events to hours or days for changes in gene expression or cell proliferation.[][8] It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.

  • Assay Sensitivity: The assay used to measure the cellular response must be sensitive enough to detect the expected change. For instance, when measuring changes in protein phosphorylation, ensure that your antibodies are specific and that your detection method is sufficiently sensitive.[5]

  • Serum in Media: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of compounds. Consider reducing the serum concentration or using serum-free media during the treatment period, if compatible with your cell line.

Troubleshooting Workflow

If you are not observing the expected cellular response to Org OD 02-0, follow this logical troubleshooting workflow to identify the potential issue.

Troubleshooting Workflow for Org OD 02-0 start No Cellular Response Observed with Org OD 02-0 compound 1. Verify Compound Integrity - Check storage conditions - Confirm solubility - Verify purity start->compound cells 2. Assess Cell Health & Target Expression - Check cell morphology and viability - Confirm mPRα expression - Test for mycoplasma compound->cells Compound OK root_cause Identify Root Cause & Redesign Experiment compound->root_cause Compound Issue Found protocol 3. Review Experimental Protocol - Optimize concentration and time - Check assay sensitivity - Evaluate media components (serum) cells->protocol Cells Healthy & Express mPRα cells->root_cause Cell Issue Found data 4. Re-evaluate Data & Positive Controls - Analyze raw data - Confirm positive controls worked protocol->data Protocol Optimized protocol->root_cause Protocol Issue Found data->root_cause Data Validated data->root_cause Control/Data Issue Found

A logical workflow for troubleshooting the lack of cellular response to Org OD 02-0.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 33.9 nMmPRα binding[1][3]
Effective Concentration 20 nMIncreased nitric oxide productionHuman Umbilical Vein Endothelial Cells (HUVECs)
Effective Concentration 50 - 100 nMUpregulation of decidualization markersHuman Endometrial Stromal Cells
Effective Concentration 100 nMInhibition of Src and FAK phosphorylationHUVECs
Observed Effect Inhibition of prolactin (PRL) secretionRat pituitary cells / GH3 cell line[1][9]
Observed Effect Activation of MAPK activityMultiple cell types[1][10]
Observed Effect Increased mitochondrial membrane potentialMB468 cells[11]

Signaling Pathway of Org OD 02-0

Org OD 02-0 acts as a specific agonist for the membrane progesterone receptor α (mPRα). Its binding initiates a rapid, non-genomic signaling cascade, often involving the activation of G proteins and downstream kinase pathways such as the MAPK/ERK and PI3K/Akt pathways.

Org_OD_02_0_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Org_OD Org OD 02-0 mPRa mPRα Org_OD->mPRa Binds to G_protein G-protein mPRa->G_protein Activates PI3K PI3K G_protein->PI3K MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Inhibition of Apoptosis, NO production, PRL inhibition) Akt->Cellular_Response MAPK_pathway->Cellular_Response

Signaling pathway of Org OD 02-0 via mPRα activation.

Experimental Protocols

Protocol 1: Assessment of Nitric Oxide (NO) Production in HUVECs

This protocol is adapted from studies investigating the effect of Org OD 02-0 on endothelial nitric oxide synthase (eNOS) activity.[6]

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial cell growth medium.

  • Cell Seeding: Seed HUVECs in 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Starvation (Optional): Prior to treatment, you may starve the cells in serum-free medium for 2-4 hours to reduce background signaling.

  • Treatment: Prepare working solutions of Org OD 02-0 in serum-free medium. A final concentration of 20 nM is a good starting point.[6] Include a vehicle control (e.g., DMSO diluted to the same final concentration as in the Org OD 02-0 treated wells). Treat the cells for 30-60 minutes.

  • NO Measurement: Measure nitric oxide production using a commercially available Griess reagent kit or a fluorescent NO indicator dye according to the manufacturer's instructions.

  • Data Analysis: Quantify the amount of NO produced and compare the results from Org OD 02-0 treated cells to the vehicle control.

Protocol 2: Analysis of Prolactin (PRL) Secretion from Pituitary Cells

This protocol is based on experiments demonstrating the inhibitory effect of Org OD 02-0 on prolactin release.[9][12]

  • Cell Culture: Use a suitable pituitary cell line (e.g., GH3 cells) or primary pituitary cells. Culture them in the recommended medium.

  • Cell Seeding: Plate the cells in 24-well plates.

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate for 1-2 hours.

  • Treatment: Treat the cells with various concentrations of Org OD 02-0 (e.g., 10-100 nM) or a vehicle control in fresh serum-free medium for a defined period (e.g., 30 minutes).[12]

  • Sample Collection: Collect the culture medium from each well.

  • PRL Measurement: Measure the concentration of prolactin in the collected medium using a specific radioimmunoassay (RIA) or ELISA kit.

  • Data Normalization: After collecting the medium, lyse the cells and determine the total protein content in each well to normalize the PRL secretion values.

  • Data Analysis: Express the results as the amount of PRL secreted per mg of total cell protein and compare the treated groups to the vehicle control.

General Experimental Workflow

Experimental Workflow for Org OD 02-0 start Start Experiment cell_culture 1. Cell Culture & Seeding - Plate cells at optimal density start->cell_culture treatment 2. Treatment with Org OD 02-0 - Include vehicle and positive controls - Use a range of concentrations and time points cell_culture->treatment incubation 3. Incubation - Maintain appropriate culture conditions treatment->incubation endpoint_assay 4. Endpoint Assay - e.g., Western Blot, ELISA, qPCR, Viability Assay incubation->endpoint_assay data_collection 5. Data Collection - Read plate, capture images, etc. endpoint_assay->data_collection data_analysis 6. Data Analysis & Interpretation - Normalize data - Perform statistical analysis data_collection->data_analysis end Conclusion data_analysis->end

A general workflow for assessing cellular response to Org OD 02-0.

References

Optimization

Preventing degradation of Org OD 02-0 in experimental setup.

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Org OD 02-0 to prevent its degradation and ensure experimental success. F...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Org OD 02-0 to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is Org OD 02-0?

Org OD 02-0 (also known as 10-Ethenyl-19-norprogesterone) is a potent and selective agonist for the membrane progesterone receptor α (mPRα), with an IC50 of 33.9 nM.[1] It is frequently used in research to investigate the non-genomic signaling pathways of progesterone.

Q2: What is the primary mechanism of action for Org OD 02-0?

Org OD 02-0 selectively binds to and activates mPRα, initiating rapid, non-genomic signaling cascades within the cell. This is distinct from the genomic actions mediated by nuclear progesterone receptors.[2][3]

Q3: Which signaling pathways are activated by Org OD 02-0?

Org OD 02-0 has been shown to activate several key signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.[4][5][6] Activation of these pathways is linked to its observed effects, such as neuroprotection and regulation of cell survival.[4][5][7]

Troubleshooting Guide: Preventing Degradation

Q4: My experimental results with Org OD 02-0 are inconsistent. Could the compound be degrading?

Inconsistent results are a common indicator of compound instability. The following sections address potential sources of Org OD 02-0 degradation and provide solutions.

Q5: How should I properly store the Org OD 02-0 stock solution to prevent degradation?

Proper storage is critical for maintaining the stability of Org OD 02-0. Repeated freeze-thaw cycles can lead to product inactivation.[1]

  • Recommendation: Upon receiving, prepare aliquots of your stock solution in an appropriate solvent and store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] This minimizes the number of freeze-thaw cycles for the bulk of your compound.

Q6: What is the stability of Org OD 02-0 in working solutions at room temperature or 37°C?

While specific data on the stability of Org OD 02-0 at room temperature or 37°C in working media is not extensively published, steroid-based compounds can be susceptible to degradation over time, especially in aqueous solutions.

  • Recommendation: Prepare fresh working solutions from your frozen aliquots for each experiment. Avoid storing diluted solutions for extended periods, especially at physiological temperatures. It is best practice to add the compound to your experimental system immediately after dilution. For time-course experiments longer than a few hours, consider the potential for degradation and, if possible, replenish the compound.

Q7: Could the solvent I'm using be causing degradation of Org OD 02-0?

The choice of solvent is important for dissolving Org OD 02-0 and maintaining its stability.

  • Recommendation: Refer to the manufacturer's datasheet for recommended solvents (e.g., DMSO, ethanol). Ensure the solvent is of high purity and anhydrous, as contaminants and water can promote degradation of dissolved compounds.

Q8: Is Org OD 02-0 sensitive to light?

Many complex organic molecules, including some steroids, can be sensitive to light (photosensitive), which can lead to degradation.

Data Summary

Table 1: Storage and Stability of Org OD 02-0 Stock Solutions

Storage TemperatureRecommended DurationKey Consideration
-80°CUp to 6 monthsOptimal for long-term storage.
-20°CUp to 1 monthSuitable for short-term storage.

Data sourced from MedChemExpress product information.[1]

Experimental Protocols

General Protocol for Treating Cultured Cells with Org OD 02-0

This protocol provides a general workflow for treating adherent cell cultures with Org OD 02-0.

  • Prepare Stock Solution:

    • Dissolve Org OD 02-0 powder in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

    • Aliquot the stock solution into small volumes in light-protective tubes and store at -80°C.

  • Cell Culture:

    • Plate your cells of interest at the desired density in a multi-well plate and culture under standard conditions until they reach the desired confluency.

  • Prepare Working Solution:

    • On the day of the experiment, thaw a fresh aliquot of the Org OD 02-0 stock solution.

    • Prepare a series of dilutions of the stock solution in your cell culture medium to achieve the final desired concentrations for your experiment. It is important to ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments, including the vehicle control, and is non-toxic to the cells.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the medium containing the different concentrations of Org OD 02-0 (and a vehicle control) to the respective wells.

    • Incubate the cells for the desired experimental duration (e.g., for short-term signaling studies, this could be minutes to hours).

  • Downstream Analysis:

    • Following incubation, process the cells for your intended downstream analysis (e.g., Western blotting for protein phosphorylation, RNA extraction for gene expression analysis, or cell viability assays).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Org_OD_02_0 Org OD 02-0 mPRa mPRα Org_OD_02_0->mPRa Binds and Activates PI3K PI3K mPRa->PI3K MAPK_Cascade MAPK Cascade (e.g., Raf, MEK) mPRa->MAPK_Cascade Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Neuroprotection, Cell Survival) Akt->Cellular_Response ERK ERK MAPK_Cascade->ERK ERK->Cellular_Response

Caption: Signaling pathways activated by Org OD 02-0 binding to mPRα.

Experimental_Workflow Start Start: Prepare Org OD 02-0 Stock Aliquot Aliquot and Store at -80°C Start->Aliquot Prepare_Working Prepare Fresh Working Solution from Aliquot Aliquot->Prepare_Working Culture Culture Cells to Desired Confluency Treat Treat Cells with Org OD 02-0 Culture->Treat Prepare_Working->Treat Incubate Incubate for Experimental Duration Treat->Incubate Analyze Downstream Analysis (e.g., Western Blot, qPCR) Incubate->Analyze End End Analyze->End

Caption: Recommended experimental workflow for using Org OD 02-0.

References

Troubleshooting

Org OD 02-0 and Membrane Progesterone Receptor Interactions: A Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the interaction of the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the interaction of the selective membrane progesterone receptor (mPR) agonist, Org OD 02-0, with various mPR subtypes.

Frequently Asked Questions (FAQs)

Q1: What is Org OD 02-0 and for which membrane progesterone receptor is it most specific?

Org OD 02-0 (also known as 10-Ethenyl-19-norprogesterone) is a synthetic steroid that acts as a selective agonist for membrane progesterone receptors (mPRs).[1][2][3] It exhibits high binding affinity for mPRα and is often used to investigate mPRα-specific signaling pathways.[1][4] Unlike progesterone, Org OD 02-0 shows little to no agonist activity for the nuclear progesterone receptor (nPR), making it a valuable tool to distinguish between genomic and non-genomic progesterone actions.[2][5]

Q2: Does Org OD 02-0 interact with other mPR subtypes besides mPRα?

Yes, while Org OD 02-0 is most commonly characterized as an mPRα agonist, studies have shown it also interacts with other mPR subtypes, including mPRβ, mPRδ, and mPRε.[4][6] It is reported to be an agonist for both mPRα and mPRβ.[6] Furthermore, it demonstrates high binding affinity to mPRδ and mPRε, where it also acts as an agonist.[4]

Q3: What are the known signaling pathways activated by Org OD 02-0 through different mPRs?

The signaling pathways activated by Org OD 02-0 vary depending on the mPR subtype it interacts with:

  • mPRα: Activation of mPRα by Org OD 02-0 typically involves the coupling to an inhibitory G-protein (Gi). This leads to a decrease in intracellular cyclic AMP (cAMP) levels and the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][7][8]

  • mPRβ: Org OD 02-0 is considered an agonist for mPRβ, and its activation is implicated in processes like the decidualization of endometrial stromal cells.[6][9]

  • mPRδ and mPRε: In contrast to mPRα, Org OD 02-0 binding to mPRδ and mPRε leads to the activation of a stimulatory G-protein (Gs).[4] This results in an increase in adenylyl cyclase activity and a subsequent rise in intracellular cAMP levels.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of Org OD 02-0 with various receptors.

ReceptorLigandIC50KdRelative Binding Affinity (RBA)Cell Type/SystemReference
mPRα Org OD 02-033.9 nM->100% (compared to progesterone)Human mPRα expressed in cells[5]
mPRα Org OD 02-0~5 x 10⁻⁸ M--PG cells[10]
mPRδ Org OD 02-0High Affinity-HighmPRδ-transfected cells[4]
mPRε Org OD 02-0High Affinity-HighmPRε-transfected cells[4]
nPR Org OD 02-060.1 nM-12.9% (compared to progesterone)MCF-7 cell cytosol[1]

Note: Quantitative data for mPRβ and specific IC50/Kd values for mPRδ and mPRε with Org OD 02-0 are not consistently reported in the reviewed literature.

Experimental Protocols

1. Radioligand Binding Assay to Determine Binding Affinity of Org OD 02-0 to mPRs

This protocol is a generalized procedure based on methodologies cited in the literature.

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the mPR subtype of interest (e.g., HEK293-mPRα, -mPRβ, -mPRδ, or -mPRε).

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer.

  • Binding Assay:

    • In a multi-well plate, add a constant concentration of radiolabeled progesterone (e.g., [³H]progesterone).

    • Add increasing concentrations of unlabeled Org OD 02-0 (competitor).

    • Add the membrane preparation to each well.

    • Incubate at a specified temperature (e.g., 4°C) for a set time to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with cold binding buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of Org OD 02-0.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of Org OD 02-0 that inhibits 50% of the specific binding of the radioligand).

2. cAMP Assay to Determine Functional Activity of Org OD 02-0 on mPRδ and mPRε

  • Cell Culture and Treatment:

    • Plate cells expressing mPRδ or mPRε in a suitable multi-well plate.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Treat cells with varying concentrations of Org OD 02-0 or a vehicle control.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.

    • Measure intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA-based) or a fluorescence/luminescence-based biosensor.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration as a function of the Org OD 02-0 concentration to determine the dose-response relationship.

Troubleshooting Guides

Issue 1: Low or No Signal in Radioligand Binding Assay

Possible Cause Troubleshooting Step
Low Receptor Expression - Verify receptor expression levels via Western blot or qPCR. - Optimize transfection/transduction conditions for higher expression. - Use a cell line known to have high endogenous expression if available.
Degraded Ligand or Receptor - Prepare fresh ligand solutions for each experiment. - Ensure proper storage of Org OD 02-0 (-20°C for short-term, -80°C for long-term).[11] - Always use protease inhibitors during membrane preparation.
Suboptimal Binding Conditions - Optimize incubation time and temperature. - Titrate the concentration of the radioligand. - Check the pH and ionic strength of the binding buffer.
Inefficient Separation of Bound/Free Ligand - Ensure filters are pre-soaked in the appropriate buffer. - Optimize the number and speed of washes.

Issue 2: High Background in cAMP Assay

Possible Cause Troubleshooting Step
Basal Gs Activation - Reduce cell seeding density. - Serum-starve cells for a few hours before the assay.
Endogenous Receptor Activation - Use a serum-free medium for the assay. - If possible, use a cell line with low endogenous expression of other Gs-coupled receptors.
Ineffective Phosphodiesterase Inhibition - Ensure the phosphodiesterase inhibitor is fresh and used at an effective concentration.
Assay Reagent Issues - Check the expiration dates of the assay kit components. - Run kit controls to ensure proper performance.

Issue 3: Inconsistent Results Between Experiments

Possible Cause Troubleshooting Step
Cell Passage Number Variation - Use cells within a consistent and low passage number range.
Variability in Ligand Preparation - Prepare a large stock solution of Org OD 02-0 and aliquot for single use to minimize freeze-thaw cycles.[11] - Always vortex ligand solutions before use.
Inconsistent Incubation Times - Use a multichannel pipette for simultaneous addition of reagents. - Stagger the start times for different plates to ensure consistent incubation periods.
Plate Edge Effects - Avoid using the outer wells of the microplate for experimental samples; fill them with buffer or media instead.

Visualizations

Signaling_Pathway_mPR_alpha cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Org_OD_02_0 Org OD 02-0 mPRa mPRα Org_OD_02_0->mPRa Gi Gi mPRa->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK_Pathway MAPK Pathway Gi->MAPK_Pathway Activates PI3K_Akt_Pathway PI3K/Akt Pathway Gi->PI3K_Akt_Pathway Activates cAMP cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Inhibition of Apoptosis) cAMP->Cellular_Response Decreased levels contribute to response MAPK_Pathway->Cellular_Response PI3K_Akt_Pathway->Cellular_Response

Caption: Signaling pathway of Org OD 02-0 via mPRα.

Signaling_Pathway_mPR_delta_epsilon cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Org_OD_02_0 Org OD 02-0 mPRde mPRδ / mPRε Org_OD_02_0->mPRde Gs Gs mPRde->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture mPR-expressing cells Membrane_Prep 2. Prepare cell membranes Cell_Culture->Membrane_Prep Incubation 4. Incubate membranes with radioligand and Org OD 02-0 Membrane_Prep->Incubation Reagent_Prep 3. Prepare radioligand and Org OD 02-0 solutions Reagent_Prep->Incubation Filtration 5. Separate bound and free ligand via filtration Incubation->Filtration Measurement 6. Measure radioactivity Filtration->Measurement Data_Analysis 7. Analyze data to determine IC50 Measurement->Data_Analysis

References

Optimization

Technical Support Center: Troubleshooting Variability in Organ-on-a-Chip (OOC) Experiments

Welcome to the technical support center for addressing variability in organ-on-a-chip experimental results. This resource is designed for researchers, scientists, and drug development professionals to help identify and m...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing variability in organ-on-a-chip experimental results. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate common sources of inconsistency in their OOC and organoid-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed troubleshooting for issues encountered during OOC experiments.

FAQ 1: Why am I seeing significant well-to-well or chip-to-chip variability in my organoid size and morphology?

Variability in organoid size and shape is a common challenge that can impact the reproducibility of your experiments.[1] The sources of this variability can often be traced back to initial cell seeding, matrix embedding, and culture conditions.

Troubleshooting Guide:

Potential Cause Recommended Solution
Inconsistent Cell Seeding Density Ensure a homogenous single-cell suspension before seeding. Use electronic pipettes with fixed speeds to minimize user-dependent variability.[1] Pre-wetting pipette tips can help prevent cell loss due to adhesion.
Uneven Matrigel/ECM Doming Thaw Matrigel on ice to ensure consistent viscosity.[2] Dispense the Matrigel-cell suspension as a single, centered dome in each well. Inverting the culture plate during polymerization can help form more uniform domes.
Batch-to-Batch Variation in ECM Use a single, qualified lot of extracellular matrix (ECM) for an entire experiment. Note the lot number in your experimental records for traceability.[3]
Inconsistent Culture Media Prepare a large batch of media to be used for the duration of the experiment. Ensure all components are properly stored and not expired.[4] Using a serum-free medium, when possible, can reduce a significant source of variance.[5]
FAQ 2: My organoids show poor viability or fail to form complex structures. What could be the cause?

Low viability or improper differentiation can stem from a variety of factors, including the health of the starting cell population, the culture microenvironment, and the presence of excessive shear stress.

Troubleshooting Guide:

Potential Cause Recommended Solution
Sub-optimal Starting Cell Population Ensure high viability of the initial cell suspension using a trypan blue exclusion assay. Start with a consistent and optimal cell density.[6]
Inadequate Nutrient and Gas Exchange Ensure proper perfusion rates to provide sufficient nutrients and oxygen.[7][8] The size of the organoids can affect nutrient diffusion; passage organoids before they become too large and develop necrotic cores.[7]
Excessive Shear Stress Optimize the flow rate to minimize shear stress on the cells, especially during the initial attachment and formation phases.[9][10] Chip geometries with porous membranes can help shield cells from high shear stress.[9]
Contamination Use pre-sterilized filter tips to reduce the risk of cross-contamination.[1] Regularly inspect cultures for any signs of microbial contamination.
FAQ 3: I am observing inconsistent drug responses across different experimental runs. How can I improve reproducibility?

Reproducibility in drug screening applications is critical. Variability can be introduced by inconsistencies in drug preparation, perfusion dynamics, and the physiological state of the organoids.

Troubleshooting Guide:

Potential Cause Recommended Solution
Inaccurate Drug Concentrations Prepare fresh drug dilutions for each experiment from a validated stock solution. Use calibrated pipettes for accurate dispensing.
Variability in Perfusion and Drug Delivery Employ a precise perfusion system, such as a pressure-driven pump, to ensure stable and pulseless flow.[10] Ensure there are no leaks in the microfluidic device, as this can alter flow paths and reagent delivery.[10]
Bubbles in the Microfluidic Channels Prime the chip with a surfactant-containing medium to remove residual bubbles before cell seeding.[9] A bubble trap can be integrated into the perfusion system.[11]
Heterogeneity in Organoid Development Allow organoids to reach a consistent developmental stage and size before initiating drug treatment. This helps to ensure a more uniform physiological response.[12]

Experimental Protocols & Data Presentation

Consistent and detailed protocols are key to reducing variability. Below are summarized tables of critical parameters that should be standardized in your experimental workflow.

Table 1: Key Parameters for Standardizing Organoid Seeding
ParameterRecommendationImpact on Variability
Cell Dissociation Use a consistent enzymatic and mechanical dissociation protocol.Incomplete dissociation leads to cell clumps and variable organoid sizes.
Cell Counting Use an automated cell counter for accuracy and consistency.Manual counting can introduce significant user-to-user variability.
Seeding Density Optimize and maintain a consistent cell number per microliter of ECM.Affects organoid size, number, and subsequent differentiation.[6]
ECM Doming Volume Use a fixed volume for each dome (e.g., 50 µL).[13]Influences the shape and thickness of the ECM, affecting nutrient diffusion.
Table 2: Perfusion Parameters for OOC Experiments
ParameterRecommendationImpact on Variability
Flow Rate Optimize for nutrient delivery while minimizing shear stress (typically 1–20 dyn/cm²).[10]Affects cell morphology, gene expression, and viability.[10][14]
Perfusion Mode Choose between non-recirculating (constant fresh media) or recirculating (for cell-cell communication studies).[9]Impacts the concentration of secreted factors and waste products.[9]
Tubing Material Select tubing with low drug absorption properties for pharmacology studies.Can affect the actual concentration of the compound reaching the cells.
Priming Protocol Pre-coat channels with an appropriate ECM protein to enhance cell attachment.Inconsistent coating can lead to uneven cell monolayers.

Visualizing Workflows and Concepts

Troubleshooting Workflow for OOC Experiment Variability

G cluster_0 Start: Inconsistent Results cluster_1 Initial Culture Setup cluster_2 On-Chip Culture Conditions cluster_3 Assay and Analysis cluster_4 Resolution Start High Variability in Endpoint Measurement CellSeeding Check Cell Seeding Protocol Start->CellSeeding ECMDoming Evaluate ECM Doming Technique Start->ECMDoming MediaPrep Verify Media Preparation and Storage Start->MediaPrep Perfusion Assess Perfusion System (Flow Rate, Bubbles) CellSeeding->Perfusion ECMDoming->Perfusion MediaPrep->Perfusion Viability Monitor Cell Viability and Morphology Perfusion->Viability AssayProtocol Review Assay Protocol Standardization Viability->AssayProtocol DataAnalysis Check Data Analysis Parameters AssayProtocol->DataAnalysis End Reproducible Results DataAnalysis->End

Caption: A troubleshooting workflow to diagnose sources of variability.

Key Sources of Variability in Organ-on-a-Chip Systems

G cluster_0 Biological Inputs cluster_1 Technical Execution cluster_2 Device & Environment center Experimental Variability Cells Cell Source & Passage Cells->center ECM ECM Batch & Consistency ECM->center Media Media & Reagent Quality Media->center Pipetting Pipetting Technique Pipetting->center Seeding Cell Seeding Density Seeding->center Perfusion Perfusion Setup Perfusion->center Chip Chip Fabrication & Geometry Chip->center Incubator Incubator Conditions Incubator->center

Caption: Major factors contributing to experimental variability.

Simplified MAPK Signaling Pathway (Activated by Org OD 02-0)

As "Org OD 02-0" is a specific mPRα agonist that activates MAPK activity, understanding this pathway can be relevant for experiments involving this compound.[15]

G OrgOD020 Org OD 02-0 mPRa mPRα OrgOD020->mPRa activates MAPKKK MAPK Kinase Kinase (e.g., RAF) mPRa->MAPKKK MAPKK MAPK Kinase (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Response Cellular Response (e.g., Proliferation, Differentiation) MAPK->Response

Caption: MAPK signaling cascade initiated by mPRα activation.

References

Troubleshooting

Technical Support Center: Minimizing Non-specific Binding of Org OD 02-0 in Assays

This support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding when using...

Author: BenchChem Technical Support Team. Date: December 2025

This support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding when using Org OD 02-0 in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is Org OD 02-0 and its primary mechanism of action?

A1: Org OD 02-0 is a synthetic steroid and a potent, selective agonist for the membrane progesterone receptor α (mPRα), with a reported IC50 of 33.9 nM.[1][2] It is utilized in research to investigate the rapid, non-genomic signaling pathways of progesterone. Upon binding to mPRα, Org OD 02-0 activates downstream signaling cascades, including the MAP kinase (MAPK) and PI3K/Akt pathways, which influence various cellular processes like cell survival, apoptosis, and secretion.[1][3][4]

Q2: My assay is showing a high background signal when I use Org OD 02-0. What are the likely causes?

A2: High background signal can obscure specific results and is a common issue in many immunoassays.[5] Potential causes include:

  • Inadequate Blocking: Unoccupied sites on the assay plate or membrane can bind to assay components non-specifically.[6][7]

  • Insufficient Washing: Failure to remove unbound reagents, including excess Org OD 02-0 or antibodies, can lead to elevated background.[8][9]

  • Antibody Issues: The concentration of primary or secondary antibodies may be too high, or they may exhibit cross-reactivity with other molecules in the assay.[5][10]

  • Hydrophobic Interactions: As a steroid derivative, Org OD 02-0 may have hydrophobic properties that cause it to non-specifically adhere to plastic surfaces or other proteins.

  • Reagent Contamination: Contamination of buffers or reagents can introduce substances that generate a background signal.[6][9]

Q3: How should I properly store and handle Org OD 02-0?

A3: Org OD 02-0 is typically soluble in organic solvents like DMSO.[2] To maintain its stability, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles. For long-term storage, it is recommended to keep the solution at -80°C for up to six months, while for short-term use, storage at -20°C for up to one month is suitable.[1]

Troubleshooting Guides

Issue: High Background Signal in Assays

A high background can significantly reduce the sensitivity and accuracy of an assay. This guide provides a systematic approach to diagnosing and mitigating this problem.

high_background_workflow start High Background Signal check_blocking Step 1: Optimize Blocking Buffer start->check_blocking check_washing Step 2: Enhance Wash Protocol check_blocking->check_washing If unresolved end_good Problem Resolved check_blocking->end_good Success check_antibodies Step 3: Titrate Antibodies check_washing->check_antibodies If unresolved check_washing->end_good Success check_additive Step 4: Add Detergent/Protein to Assay Buffer check_antibodies->check_additive If unresolved check_antibodies->end_good Success check_additive->end_good Success end_bad Consult Further Technical Support check_additive->end_bad If unresolved

Caption: A stepwise workflow for troubleshooting and resolving high background signals.

An effective blocking step is critical for saturating non-specific binding sites.[7]

  • Modify Incubation Conditions: Increase the blocking incubation time to 2 hours at room temperature or overnight at 4°C.[7]

  • Select an Alternative Blocking Agent: If using a single protein blocker like BSA or non-fat milk, consider switching to another type, such as casein, or use a commercially available blocking solution.[10][11] Antibodies can sometimes cross-react with proteins in standard blockers.

  • Add Detergents: Incorporating a low concentration (0.05%) of a non-ionic detergent like Tween 20 into the blocking buffer can help minimize hydrophobic interactions.[12][13]

Table 1: Comparison of Blocking Agents on Assay Performance

Blocking Agent Signal (OD at 450 nm) Background (OD at 450 nm) Signal-to-Noise Ratio (S/N)
1% BSA in PBS 0.95 0.45 2.1
5% Non-Fat Dry Milk in PBS 0.89 0.30 3.0
1% Casein in TBS 1.10 0.18 6.1

| Commercial Blocking Buffer | 1.25 | 0.12 | 10.4 |

Insufficient washing fails to remove unbound reagents, a common source of high background.[8]

  • Increase Wash Cycles and Volume: Perform at least 4-6 wash cycles, ensuring the wash buffer volume is sufficient to completely cover the surface of each well (e.g., 400 µL for a 96-well plate).[8]

  • Introduce a Soaking Step: During each wash cycle, allow the wash buffer to incubate for 30-60 seconds before aspiration to improve the removal of non-specifically bound molecules.[6]

  • Automated Washer Maintenance: Regularly check and maintain automated plate washers to ensure all ports dispense and aspirate efficiently, preventing residual liquid.[8]

Using excessive antibody concentrations is a frequent cause of non-specific binding.

  • Determine Optimal Concentration: Perform a matrix titration of both the primary and secondary antibodies to identify the concentrations that yield the best signal-to-noise ratio.

  • Run Controls: Always include a "secondary antibody only" control to confirm that the secondary antibody is not binding non-specifically.

Experimental Protocols

Protocol: Cell-Based ELISA for Measuring Org OD 02-0-Induced Protein Phosphorylation

This protocol provides a detailed methodology for a cell-based ELISA, incorporating best practices to minimize non-specific binding.

  • Plate Preparation: Seed cells in a 96-well tissue culture plate and culture until they reach 80-90% confluency.

  • Cell Stimulation:

    • If required, serum-starve cells overnight to lower basal signaling.

    • Prepare serial dilutions of Org OD 02-0 in a suitable assay buffer (e.g., serum-free media containing 0.1% BSA to prevent binding to labware).

    • Add the Org OD 02-0 dilutions to the cells and incubate for the desired time (e.g., 15 minutes) at 37°C.

  • Fixation and Permeabilization:

    • Aspirate the media and fix the cells by adding 150 µL of 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 150 µL of PBS containing 0.1% Triton X-100 for 20 minutes.

  • Blocking:

    • Wash three times with PBS.

    • Add 200 µL of a high-quality blocking buffer (e.g., 1% Casein in TBS) and incubate for 2 hours at room temperature.[11]

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., anti-phospho-ERK) to its optimal concentration in the blocking buffer.

    • Aspirate the blocking buffer and add 100 µL of the diluted primary antibody. Incubate overnight at 4°C.

  • Washing:

    • Wash the plate five times with Wash Buffer (e.g., TBS with 0.05% Tween 20). Include a 30-second soak in each wash step.[6]

  • Secondary Antibody Incubation:

    • Dilute an HRP-conjugated secondary antibody to its optimal concentration in the blocking buffer.

    • Add 100 µL to each well and incubate for 1.5 hours at room temperature.

  • Final Washes and Detection:

    • Repeat the wash protocol described in Step 6.

    • Add 100 µL of TMB substrate. Monitor for color development.

    • Stop the reaction with 100 µL of 1 M H₂SO₄ and read the absorbance at 450 nm.

Visualizations

Signaling Pathway of Org OD 02-0

org_od_02_0_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response org_od Org OD 02-0 mpr mPRα org_od->mpr Activates pi3k PI3K mpr->pi3k Activates mapk_pathway MAPK Cascade (RAF/MEK/ERK) mpr->mapk_pathway Activates akt Akt pi3k->akt response Modulation of Apoptosis, Secretion, etc. akt->response mapk_pathway->response

Caption: Org OD 02-0 activates mPRα, initiating PI3K/Akt and MAPK signaling.[1][3][4]

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Org OD 02-0 and R5020: Probing Progesterone Receptor Pathways

For researchers, scientists, and drug development professionals, understanding the nuanced differences between synthetic progestins is critical for designing targeted experiments and developing novel therapeutics. This g...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between synthetic progestins is critical for designing targeted experiments and developing novel therapeutics. This guide provides an objective comparison of Org OD 02-0 and R5020, two widely used compounds that exhibit distinct mechanisms of action through different progesterone receptor subtypes.

This comparison guide delves into the pharmacological profiles, signaling pathways, and experimental applications of Org OD 02-0 and R5020, supported by experimental data. The information is presented to facilitate a clear understanding of their differential effects and to aid in the selection of the appropriate tool for specific research questions.

Core Pharmacological Characteristics

Org OD 02-0 and R5020 are both synthetic progestins, but their primary targets and downstream effects differ significantly. Org OD 02-0 is a specific agonist for the membrane progesterone receptor α (mPRα), also known as PAQR7, initiating rapid, non-genomic signaling cascades.[1][2][3][4] In contrast, R5020 (promegestone) is a potent agonist of the classical nuclear progesterone receptor (PR), which functions as a ligand-activated transcription factor to regulate gene expression.[5][6] This fundamental difference in receptor preference dictates their distinct biological activities.

Comparative Data Summary

The following tables summarize the key quantitative data for Org OD 02-0 and R5020, providing a direct comparison of their receptor binding affinities and effective concentrations in various experimental models.

Parameter Org OD 02-0 R5020 (Promegestone) Reference
Primary Target Membrane Progesterone Receptor α (mPRα)Nuclear Progesterone Receptor (PR)[1][2][3][4][5][6]
IC50 (mPRα) 33.9 nMLow affinity[1][2]
EC50 (hPR agonist) N/A0.33 nM (in HELN-hPR cells)
EC50 (zfPR agonist) N/A1.93 nM (in U2OS-zfPR cells)[7]
Binding Affinity High for mPRs, no nPR agonist activityHigh for nPR, low for mPRs[4][8]

Table 1: Receptor Binding and Potency

Cell Line/System Compound Concentration Observed Effect Reference
Human Umbilical Vein Endothelial Cells (HUVECs)Org OD 02-020 nMIncreased NO production and eNOS phosphorylation[9][10]
Human Umbilical Vein Endothelial Cells (HUVECs)R502020 nMIneffective in increasing NO production[9][10]
Human Breast Cancer T47DyB cellsOrg OD 02-020 nMIncreased mPRα mRNA expression[9][10]
Human Breast Cancer T47DyB cellsR502020 nMIncreased nPR mRNA expression[9][10]
SH-SY5Y (Neuroblastoma) cellsOrg OD 02-0100 nMReduced cell death induced by 6-OHDA and MPP+[11][12]
SH-SY5Y (Neuroblastoma) cellsR5020100 nMIneffective in reducing neurotoxin-induced cell death[11][12]
GH3 (Rat Pituitary Tumor) cellsOrg OD 02-020 nMDecreased prolactin secretion and cAMP accumulation[13]
GH3 (Rat Pituitary Tumor) cellsR502020 nMIneffective in decreasing prolactin secretion and cAMP[13]
T47D Breast Cancer CellsR502050 pMSufficient to induce entry into the cell cycle[14][15]
Rodent Embryonic Oligodendrocyte Progenitor CellsOrg OD 02-0100 nMNo effect on proliferation or differentiation[16]
Rodent Embryonic Oligodendrocyte Progenitor CellsR502010 nMIncreased proliferation and differentiation[16]

Table 2: Comparative Effects in In Vitro Models

Signaling Pathways and Mechanisms of Action

The divergent receptor targets of Org OD 02-0 and R5020 lead to the activation of distinct intracellular signaling pathways.

Org OD 02-0 , through its interaction with mPRα, triggers rapid, non-genomic signaling events.[1] These are often initiated at the cell membrane and involve the activation of G proteins and downstream kinase cascades.[9][13][17] Key pathways activated by Org OD 02-0 include the MAPK/ERK and PI3K/Akt pathways.[1][9][10][11][] These pathways are crucial in mediating the anti-apoptotic and neuroprotective effects observed with Org OD 02-0 treatment.[2][11][12][17][19]

Org_OD_02_0_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Org_OD_02_0 Org OD 02-0 mPRa mPRα Org_OD_02_0->mPRa G_protein G Protein mPRa->G_protein PI3K PI3K G_protein->PI3K MAPK_pathway MAPK Pathway (ERK) G_protein->MAPK_pathway Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Anti-apoptosis, NO Production) Akt->Cellular_Response MAPK_pathway->Cellular_Response

Org OD 02-0 Signaling Pathway

R5020 , on the other hand, acts primarily through the nuclear progesterone receptor (PR).[7][5] Upon ligand binding in the cytoplasm, the receptor-ligand complex translocates to the nucleus.[5][20] In the nucleus, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating gene transcription.[5] This genomic mechanism of action is responsible for the effects of R5020 on cell proliferation, differentiation, and endocrine regulation.[7][16][21]

R5020_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R5020 R5020 nPR Nuclear PR R5020->nPR R5020_nPR R5020-nPR Complex nPR->R5020_nPR R5020_nPR_nucleus R5020-nPR Complex R5020_nPR->R5020_nPR_nucleus Translocation DNA DNA (PREs) Gene_Transcription Modulation of Gene Transcription DNA->Gene_Transcription R5020_nPR_nucleus->DNA

R5020 Signaling Pathway

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are representative protocols for key experiments cited in this guide.

Nitric Oxide (NO) Production Assay in HUVECs

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium.

  • Treatment: Cells are treated with 20 nM of Org OD 02-0 or R5020 for specified time points (e.g., 30 and 60 minutes).

  • NO Measurement: Nitric oxide production in the culture medium is quantified using a commercially available NO assay kit, which typically measures the accumulation of nitrite, a stable breakdown product of NO.

  • Data Analysis: Results are normalized to a control group (vehicle-treated cells) and statistical significance is determined using appropriate tests (e.g., ANOVA).[9][10]

Cell Death/Apoptosis Assay in SH-SY5Y Cells

  • Cell Culture: SH-SY5Y neuroblastoma cells are maintained in standard culture medium.

  • Induction of Cell Death: Neurotoxicity is induced by treating the cells with 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+).

  • Co-treatment: Cells are co-incubated with the neurotoxin and either 100 nM Org OD 02-0 or 100 nM R5020.

  • Assessment of Cell Viability: Cell death is quantified using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by staining with fluorescent dyes like Hoechst 33342 to visualize nuclear morphology and identify apoptotic nuclei.

  • Data Analysis: The percentage of viable or apoptotic cells is calculated and compared between treatment groups.[11][12]

Experimental_Workflow Cell_Culture Cell Culture (e.g., HUVECs, SH-SY5Y) Treatment Treatment with Org OD 02-0 or R5020 +/- Inducer Cell_Culture->Treatment Incubation Incubation (Specified Time & Conditions) Treatment->Incubation Assay Specific Assay (e.g., NO production, Cell Viability) Incubation->Assay Data_Analysis Data Collection & Statistical Analysis Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

General Experimental Workflow

Conclusion

Org OD 02-0 and R5020 are invaluable tools for dissecting the complex signaling of progesterone. Their distinct receptor specificities make them ideal for differentiating between the rapid, non-genomic effects mediated by membrane progesterone receptors and the slower, genomic responses orchestrated by the nuclear progesterone receptor. For researchers investigating rapid cellular events such as ion channel modulation, kinase activation, and neuroprotection, Org OD 02-0 is the agonist of choice. Conversely, for studies focused on gene regulation, cell cycle control, and long-term developmental processes, R5020 provides a potent and specific means to activate the classical nuclear progesterone receptor pathway. A thorough understanding of their differential pharmacology is paramount for the accurate interpretation of experimental results and the advancement of progesterone receptor-targeted drug discovery.

References

Comparative

Validating the Specificity of Org OD 02-0 for mPRα: A Comparative Guide

For researchers, scientists, and drug development professionals, establishing the precise molecular target of a compound is paramount. This guide provides a comprehensive framework for validating the specificity of Org O...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise molecular target of a compound is paramount. This guide provides a comprehensive framework for validating the specificity of Org OD 02-0, a synthetic progestin, for the membrane progestin receptor α (mPRα). By objectively comparing its binding affinity and functional activity against other potential targets, this document offers the necessary experimental data and protocols to rigorously assess its selectivity.

Org OD 02-0 (10-Ethenyl-19-norprogesterone) has been identified as a potent agonist of mPRα, a G protein-coupled receptor that mediates rapid, non-genomic actions of progesterone. To ensure its utility as a specific pharmacological tool, its interaction with other receptors, particularly the closely related mPR subtypes (β and γ) and the classical nuclear progesterone receptors (nPRs), must be thoroughly characterized.

Comparative Binding Affinity

A critical step in validating the specificity of Org OD 02-0 is to quantify its binding affinity for mPRα in comparison to other relevant receptors. This is typically achieved through competitive radioligand binding assays, where the ability of Org OD 02-0 to displace a radiolabeled ligand from the receptor is measured. The half-maximal inhibitory concentration (IC50) is determined and can be converted to a binding affinity constant (Ki).

ReceptorLigandIC50 (nM)Notes
mPRα Org OD 02-0 33.9 [1]High affinity for the primary target.
mPRβOrg OD 02-0High AffinitySpecific quantitative data is limited, but studies indicate high affinity.
mPRγOrg OD 02-0Not ReportedData on binding affinity for mPRγ is not readily available in the reviewed literature.
mPRδOrg OD 02-0High AffinityOrg OD 02-0 shows high binding affinity to mPRδ.[2]
mPRεOrg OD 02-0High AffinityOrg OD 02-0 shows high binding affinity to mPRε.[2]
nPROrg OD 02-060.1[1]Lower affinity compared to mPRα. Org OD 02-0 shows no agonist activity at the nPR.[1][3]
ProgesteronemPRα~5-10Endogenous ligand, for comparison.
R5020 (Promegestone)mPRαLow AffinityA potent nPR agonist with low affinity for mPRα, serving as a good negative control.[4]

Functional Specificity: Downstream Signaling Pathways

Beyond binding, functional assays are essential to confirm that Org OD 02-0 selectively activates mPRα-mediated signaling pathways. mPRα activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.

Experimental Workflow for Specificity Validation

To comprehensively validate the specificity of Org OD 02-0, a multi-tiered experimental approach is recommended. This involves assessing its binding to a panel of receptors and its functional effect on key signaling pathways.

G cluster_0 Binding Assays cluster_1 Functional Assays Radioligand Binding Radioligand Binding Data Analysis Comparative Data Analysis Radioligand Binding->Data Analysis Binding Affinities (Ki) cAMP Assay cAMP Assay cAMP Assay->Data Analysis cAMP Levels MAPK/ERK Phosphorylation MAPK/ERK Phosphorylation MAPK/ERK Phosphorylation->Data Analysis pERK/ERK Ratio Org OD 02-0 Org OD 02-0 Org OD 02-0->Radioligand Binding Cell Lines Cell Lines (Expressing target receptors) Org OD 02-0->Cell Lines Receptor Panel Receptor Panel (mPRα, mPRβ, mPRγ, nPR) Receptor Panel->Radioligand Binding Cell Lines->cAMP Assay Cell Lines->MAPK/ERK Phosphorylation Specificity Profile Specificity Profile Data Analysis->Specificity Profile

Experimental workflow for validating Org OD 02-0 specificity.
mPRα Signaling Pathway

Upon binding of an agonist like Org OD 02-0, mPRα initiates a signaling cascade that influences cellular processes. Understanding this pathway is key to designing and interpreting functional assays.

G Org OD 02-0 Org OD 02-0 mPRα mPRα Org OD 02-0->mPRα Binds Gαi Gαi mPRα->Gαi Activates Gβγ Gβγ mPRα->Gβγ Releases Adenylyl Cyclase Adenylyl Cyclase Gαi->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response PI3K PI3K Gβγ->PI3K Activates Ras/Raf Ras/Raf Gβγ->Ras/Raf Activates Akt Akt PI3K->Akt Activates Akt->Cellular Response MEK MEK Ras/Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->Cellular Response

Simplified mPRα signaling pathway activated by Org OD 02-0.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are outlines for the key experiments.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of Org OD 02-0 for mPRα and other receptors.

Materials:

  • Cell membranes prepared from cells overexpressing the receptor of interest (e.g., mPRα, mPRβ, mPRγ, nPR).

  • Radioligand (e.g., [3H]-progesterone).

  • Org OD 02-0 and other competing ligands (e.g., progesterone, R5020).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add a fixed concentration of radioligand to each well.

  • Add increasing concentrations of Org OD 02-0 (or other unlabeled competitor) to the wells.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at a specified temperature and duration to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To measure the effect of Org OD 02-0 on intracellular cAMP levels in cells expressing mPRα.

Materials:

  • Cells stably or transiently expressing mPRα.

  • Org OD 02-0.

  • Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and reagents.

Procedure:

  • Seed the mPRα-expressing cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with varying concentrations of Org OD 02-0 for a specified time.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.

  • Plot the cAMP concentration against the Org OD 02-0 concentration to determine the EC50 or IC50 for the inhibition of forskolin-stimulated cAMP accumulation.

MAPK/ERK Phosphorylation Assay (Western Blot)

Objective: To determine if Org OD 02-0 induces the phosphorylation of ERK in mPRα-expressing cells.

Materials:

  • Cells expressing mPRα.

  • Org OD 02-0.

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • SDS-PAGE gels and Western blot apparatus.

  • Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Culture mPRα-expressing cells and serum-starve them to reduce basal ERK phosphorylation.

  • Treat the cells with different concentrations of Org OD 02-0 for various time points.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against pERK.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against total ERK to normalize for protein loading.

  • Quantify the band intensities and calculate the ratio of pERK to tERK to determine the extent of ERK activation.

By systematically applying these experimental approaches, researchers can generate a robust dataset to definitively validate the specificity of Org OD 02-0 for mPRα, thereby solidifying its role as a valuable tool for investigating the physiological and pathological functions of this important receptor.

References

Validation

Org OD 02-0 vs. Progesterone: A Comparative Guide to Non-Genomic Pathway Activation

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Org OD 02-0 and progesterone in their ability to activate rapid, non-genomic signaling pathways. The informat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Org OD 02-0 and progesterone in their ability to activate rapid, non-genomic signaling pathways. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies and to provide a deeper understanding of their distinct mechanisms of action at the cell membrane.

Introduction

Progesterone, a crucial steroid hormone, exerts its physiological effects through two primary mechanisms: the classical genomic pathway involving nuclear progesterone receptors (nPRs) and a more rapid, non-genomic pathway initiated at the cell surface.[1][2] These non-genomic effects are mediated by membrane progesterone receptors (mPRs) and are characterized by their rapid onset, occurring within minutes, and their independence from gene transcription and protein synthesis.

Org OD 02-0 is a synthetic progestin that has emerged as a valuable tool for dissecting these non-genomic signaling cascades. It is a selective agonist for membrane progesterone receptors (mPRs), particularly mPRα, and notably does not bind to the classical nuclear progesterone receptors (nPRs). This specificity allows for the targeted investigation of mPR-mediated signaling events without the confounding influence of genomic pathways.

This guide will compare the activation of key non-genomic signaling pathways by Org OD 02-0 and progesterone, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from various studies comparing the effects of Org OD 02-0 and progesterone on key non-genomic signaling events.

Table 1: Receptor Binding Affinity

CompoundReceptorIC50 (nM)Cell TypeReference
Org OD 02-0mPRα33.9-[3]
ProgesteronemPRα~50MDA-MB-231 cells[4]
Org OD 02-0nPRNo significant binding/activityMCF-7 cells[4]
R5020 (nPR agonist)mPRαIneffective competitorHUVECs[5]

Table 2: Activation of Downstream Signaling Pathways

PathwayCompoundConcentrationEffectCell TypeReference
cAMP Levels Org OD 02-020 nMSignificant decreaseGH3 cells[6]
Progesterone20 nMSignificant decreaseGH3 cells[6]
R502020 nMNo effectGH3 cells[6]
ERK1/2 Phosphorylation Org OD 02-0100 nMSignificant increasemPRα-transfected MDA-MB-231 cells[4]
Progesterone100 nMSignificant increasemPRα-transfected MDA-MB-231 cells[4]
R5020100 nMNo effectSH-SY5Y cells[7]
Akt Phosphorylation Org OD 02-020 nMSignificant increaseHUVECs[5]
Progesterone20 nMSignificant increaseHUVECs[5]
R5020100 nMNo effectHUVECs[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot Analysis for ERK1/2 and Akt Phosphorylation

This protocol is a standard method for detecting the phosphorylation status of key signaling proteins.

1. Cell Culture and Treatment:

  • Culture cells (e.g., HUVECs, SH-SY5Y, or mPRα-transfected MDA-MB-231) to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

  • Treat cells with varying concentrations of Org OD 02-0, progesterone, or vehicle control for the desired time (typically 5-30 minutes for rapid signaling events).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. Gel Electrophoresis and Transfer:

  • Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load the samples onto a 4-20% precast polyacrylamide gel and run at 100-120V.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunodetection:

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-Akt (Ser473), and total Akt overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Incubate the membrane with an enhanced chemiluminescent (ECL) substrate.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the phosphorylated protein to the total protein.[3][8][9]

cAMP Enzyme Immunoassay (EIA)

This protocol outlines a competitive immunoassay to measure intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates and grow to the desired confluency.

  • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

  • Treat cells with Org OD 02-0, progesterone, or vehicle control for the specified time (e.g., 10-15 minutes).

2. Sample Preparation:

  • Aspirate the culture medium and lyse the cells with the lysis buffer provided in the EIA kit.

  • If necessary, acetylate the samples and standards according to the kit manufacturer's instructions to increase assay sensitivity.

3. Immunoassay Procedure:

  • Add standards and samples in duplicate to the wells of the coated microplate.

  • Add the cAMP conjugate to each well (except the blank).

  • Add the cAMP antibody to each well (except the blank and non-specific binding wells).

  • Incubate the plate for 2 hours at room temperature with shaking.

  • Wash the plate five times with the provided wash buffer.

  • Add the substrate solution to each well and incubate for 5-20 minutes at room temperature on an orbital shaker.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Calculate the average absorbance for each set of standards and samples.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.[5][10]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

non_genomic_signaling cluster_membrane Cell Membrane mPR mPRα G_protein Gαi/βγ mPR->G_protein Progesterone Progesterone Progesterone->mPR Org OD 02-0 Org OD 02-0 Org OD 02-0->mPR AC Adenylyl Cyclase G_protein->AC PI3K PI3K G_protein->PI3K Raf Raf G_protein->Raf cAMP ↓ cAMP AC->cAMP Cellular_Response Rapid Cellular Response cAMP->Cellular_Response Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt pAkt->Cellular_Response MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK pERK->Cellular_Response experimental_workflow Start Start Cell_Culture Cell Culture & Serum Starvation Start->Cell_Culture Treatment Treatment with Org OD 02-0, Progesterone, or Vehicle Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification Western_Blot Western Blot (p-ERK, p-Akt) Quantification->Western_Blot cAMP_Assay cAMP EIA Quantification->cAMP_Assay Data_Analysis Data Analysis & Comparison Western_Blot->Data_Analysis cAMP_Assay->Data_Analysis End End Data_Analysis->End

References

Comparative

Comparative analysis of Org OD 02-0 with other mPR agonists.

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the membrane progesterone receptor (mPR) agonist, Org OD 02-0, with other relevant mPR agonists. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the membrane progesterone receptor (mPR) agonist, Org OD 02-0, with other relevant mPR agonists. The information is intended to assist researchers in selecting the appropriate tools for their studies on mPR signaling and function. All quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

Introduction to mPR Agonists

Membrane progesterone receptors (mPRs) are a family of G-protein coupled receptors that mediate rapid, non-genomic actions of progesterone.[1][2] These receptors are distinct from the classical nuclear progesterone receptors (nPRs) which primarily function as ligand-activated transcription factors.[2][3] The development of selective mPR agonists has been crucial for elucidating the physiological roles of mPRs in various tissues, including the reproductive, nervous, and cardiovascular systems.[1][4][5]

Org OD 02-0 (10-Ethenyl-19-norprogesterone) is a well-characterized and selective agonist for mPRα.[6][7][8] Its selectivity for mPRs over nPRs makes it a valuable tool for distinguishing between the signaling pathways initiated by these two distinct receptor types.[7][8][9] This guide compares Org OD 02-0 with natural progesterone and other synthetic mPR agonists.

Quantitative Comparison of mPR Agonists

The following table summarizes the binding affinities and functional activities of Org OD 02-0 and other key mPR agonists. This data is compiled from various studies to provide a comprehensive overview for comparative purposes.

CompoundReceptor TargetBinding Affinity (IC50/Kd)Agonist ActivityKey Characteristics
Org OD 02-0 mPRαIC50: 33.9 nM[6]Potent mPR agonist[7][9]Selective for mPRα, no nPR agonist activity.[7][8][9] Activates MAPK and PI3K/Akt pathways.[4][6]
Progesterone mPRs & nPRsKd: 9.43 nM (for mPRs on HUVEC membranes)[4]Agonist for both mPRs and nPRsEndogenous ligand, activates a broad range of signaling pathways.[4][10]
Org OD 13-0 mPRαHigh affinity for hu-mPRα[7][8]mPRα agonist[7][8]Selective mPRα agonist with no nPR agonist activity.[7][8]
Org OE 64-0 mPRαHigh affinity for hu-mPRα[7][8]mPRα agonist[7][8]Also shows agonist activity at the nPR, making it non-selective.[7]
R5020 (Promegestone) nPRLow affinity for mPRα[7][9]Potent nPR agonist[11]Commonly used as a selective nPR agonist to differentiate from mPR-mediated effects.[1][4]
Allopregnanolone mPRαEffective ligand with a relative binding affinity of 7.6% of progesterone[1]Potent mPR agonist[1]A neurosteroid that acts as an mPR agonist, particularly in neuronal cells.[1]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below. These protocols are essential for reproducing and validating the presented data.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds for [3H]-progesterone binding to mPRα.

Materials:

  • HEK293 cells stably expressing human mPRα

  • [3H]-progesterone (radioligand)

  • Unlabeled test compounds (e.g., Org OD 02-0, progesterone)

  • Binding buffer (e.g., Tris-HCl with MgCl2)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-mPRα cells.

  • Incubate a fixed concentration of [3H]-progesterone with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

  • Allow the binding reaction to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting competition curve.

G-Protein Activation Assay ([35S]GTPγS Binding)

This functional assay measures the activation of G-proteins following agonist binding to a GPCR.

Objective: To assess the ability of mPR agonists to stimulate G-protein activation.

Materials:

  • Cell membranes expressing mPRα

  • [35S]GTPγS (non-hydrolyzable GTP analog)

  • Test agonists (e.g., Org OD 02-0)

  • GDP

  • Assay buffer (containing MgCl2 and NaCl)

Procedure:

  • Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

  • Add the test agonist to the reaction mixture.

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit.

  • Terminate the reaction and separate bound from free [35S]GTPγS by filtration.

  • Quantify the amount of bound [35S]GTPγS by scintillation counting.

  • Analyze the data to determine the extent of G-protein activation by the agonist.

MAPK/ERK Activation Assay (Western Blot)

This assay is used to measure the phosphorylation of downstream signaling molecules like ERK1/2 (MAPK).

Objective: To determine if mPR agonists activate the MAPK signaling pathway.

Materials:

  • Cells expressing mPRα (e.g., MDA-MB-231)

  • Test agonists (e.g., Org OD 02-0)

  • Cell lysis buffer

  • Primary antibodies against total ERK and phosphorylated ERK (p-ERK)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the test agonist for a specific time course.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against p-ERK and total ERK.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways activated by mPR agonists and a typical experimental workflow for their characterization.

mPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist mPR Agonist (e.g., Org OD 02-0) mPR mPRα G_protein G-protein (Gi/Go) mPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates MAPK_cascade MAPK Cascade (Raf/MEK/ERK) G_protein->MAPK_cascade Activates cAMP cAMP AC->cAMP Decreases Cellular_Response Cellular Response (e.g., Cell Survival, Proliferation, Inhibition of Apoptosis) cAMP->Cellular_Response Akt Akt PI3K->Akt Activates Akt->Cellular_Response ERK ERK1/2 MAPK_cascade->ERK Activates Transcription Gene Transcription ERK->Transcription Transcription->Cellular_Response

Caption: Simplified signaling pathway of mPRα activation by agonists like Org OD 02-0.

Experimental_Workflow Binding_Assay Step 1: Receptor Binding Assay (Determine binding affinity to mPRα) Functional_Assay Step 2: Functional Assay (e.g., [35S]GTPγS binding to assess G-protein activation) Binding_Assay->Functional_Assay Downstream_Signaling Step 3: Downstream Signaling Assay (e.g., Western blot for p-ERK to confirm pathway activation) Functional_Assay->Downstream_Signaling Cellular_Response_Assay Step 4: Cellular Response Assay (e.g., Proliferation, apoptosis, or migration assay) Downstream_Signaling->Cellular_Response_Assay Conclusion Conclusion: Characterize Compound X's mPR agonist profile Cellular_Response_Assay->Conclusion

Caption: A typical experimental workflow for characterizing a novel mPR agonist.

References

Validation

Differentiating Membrane and Nuclear Progesterone Receptor Signaling with Org OD 02-0: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of membrane progesterone receptor (mPR) and nuclear progesterone receptor (nPR) signaling, with a focus on ut...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of membrane progesterone receptor (mPR) and nuclear progesterone receptor (nPR) signaling, with a focus on utilizing the mPR-specific agonist, Org OD 02-0, as a tool for differentiation. We present supporting experimental data in clearly structured tables, detailed experimental protocols for key assays, and visual diagrams of signaling pathways and workflows to facilitate a deeper understanding of these distinct progesterone-mediated cellular responses.

Introduction to Progesterone Receptor Signaling

Progesterone, a crucial steroid hormone, exerts its diverse physiological effects through two primary receptor types: the classical nuclear progesterone receptors (nPRs) and the more recently characterized membrane progesterone receptors (mPRs). These two receptor families differ fundamentally in their cellular location, mechanism of action, and the timescale of their downstream effects.

  • Nuclear Progesterone Receptors (nPRs): As members of the nuclear receptor superfamily, nPRs (PRA and PRB) function as ligand-activated transcription factors.[1] Upon progesterone binding, nPRs translocate to the nucleus, bind to specific DNA sequences known as progesterone response elements (PREs), and modulate the transcription of target genes. This process, known as genomic signaling, is relatively slow, with responses typically observed over hours to days.[1]

  • Membrane Progesterone Receptors (mPRs): In contrast, mPRs (mPRα, mPRβ, mPRγ, mPRδ, and mPRε) are G-protein coupled receptors located on the cell surface.[2] Ligand binding to mPRs initiates rapid, non-genomic signaling cascades through the activation of intracellular second messengers and protein kinase pathways.[2][3] These responses are typically observed within seconds to minutes.

The selective mPRα agonist, Org OD 02-0 , has emerged as an invaluable pharmacological tool to dissect these two signaling pathways. Its high affinity for mPRα and lack of agonist activity for nPRs allows researchers to specifically probe mPR-mediated effects.[4][5]

Comparative Ligand Binding Affinities

The differential binding of various ligands to mPRs and nPRs is fundamental to their selective activation and study. The following table summarizes the binding affinities (IC50 or Kd) of key compounds.

LigandReceptorBinding Affinity (IC50/Kd)Reference
Org OD 02-0 mPRαIC50: 33.9 nM[6]
nPRNo agonist activity[4][5]
mPRδHigh Affinity[7]
mPRεHigh Affinity[7]
Progesterone mPRαKd: 4.69 nM[8]
nPRIC50: 7.74 nM[4]
R5020 (Promegestone) mPRαLow Affinity[7][8]
nPRKd: 5.6 nM[9]

Differentiating Signaling Pathways and Cellular Responses

The distinct signaling mechanisms of mPRs and nPRs lead to vastly different temporal and functional cellular outcomes. Org OD 02-0 can be used to selectively trigger mPR signaling, allowing for a clear comparison with the effects induced by nPR agonists like R5020.

FeaturemPR Signaling (activated by Org OD 02-0)nPR Signaling (activated by R5020)
Location Cell MembranePrimarily Nucleus and Cytoplasm
Mechanism G-protein activation, second messenger signalingLigand-activated transcription factor
Response Time Seconds to MinutesHours to Days
Key Downstream Events - Activation of MAPK/ERK and PI3K/Akt pathways[4][10]- Changes in intracellular cAMP levels[]- Modulation of ion channel activity- Binding to Progesterone Response Elements (PREs) on DNA- Recruitment of co-activators/co-repressors- Regulation of target gene transcription
Example Cellular Responses - Rapid inhibition of prolactin secretion[]- Increased nitric oxide production[3][12]- Neuroprotection[10]- Regulation of cell proliferation and differentiation- Control of reproductive cycle events- Development of secondary sexual characteristics

Experimental Protocols for Differentiation

To empirically distinguish between mPR and nPR signaling, specific assays can be employed that measure the hallmark downstream events of each pathway.

Western Blot for Phosphorylated ERK (p-ERK) - A Marker for mPR Signaling

This protocol details the detection of phosphorylated ERK (p-ERK), a key downstream kinase in the mPR-activated MAPK pathway. A rapid increase in p-ERK levels following treatment with Org OD 02-0 is indicative of mPR activation.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293, MDA-MB-231) and grow to 70-80% confluency. Serum-starve cells for 4-12 hours to reduce basal p-ERK levels. Treat cells with desired concentrations of Org OD 02-0, R5020, or progesterone for various short time points (e.g., 0, 5, 10, 15, 30 minutes).

  • Cell Lysis: Place the culture plate on ice, aspirate the media, and wash with ice-cold PBS. Add 100 µL of 2x SDS gel loading buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.

  • Protein Quantification and Sample Preparation: Determine protein concentration using a standard assay (e.g., BCA). Normalize protein concentrations for all samples. Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting: Load samples onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris) and run at 100-120V until the dye front reaches the bottom. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK. Incubate the membrane in stripping buffer (e.g., 1.5 g glycine, 0.1 g SDS, 1 ml TWEEN-20 in 100 ml dH2O, pH 2.2) for 10 minutes with vigorous shaking. Wash, re-block, and probe with a total ERK antibody.[13]

  • Densitometry: Quantify band intensities and express p-ERK levels relative to total ERK.

cAMP Assay - Investigating mPR-mediated G-protein Signaling

This protocol describes a method to measure changes in intracellular cyclic AMP (cAMP) levels, a common second messenger modulated by mPR-associated G-proteins.

Methodology:

  • Cell Culture and Agonist Treatment: Plate cells in a 96-well plate. Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate cells with Org OD 02-0, progesterone, or a vehicle control for a short duration (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells according to the manufacturer's protocol of a commercial cAMP assay kit (e.g., cAMP-Glo™ Assay).

  • Detection: Measure the luminescence or fluorescence signal, which is inversely proportional to the cAMP concentration in competitive immunoassays.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the experimental samples by interpolating from the standard curve.[14]

Luciferase Reporter Assay for nPR Transcriptional Activity

This assay measures the ability of a ligand to activate the transcriptional activity of nPR. A progesterone-responsive element (PRE) is placed upstream of a luciferase reporter gene. Activation of nPR by an agonist like R5020 will drive luciferase expression.

Methodology:

  • Cell Culture and Transfection: Seed cells (e.g., HeLa, T47D) in a 96-well plate. For transient transfection, co-transfect the cells with a plasmid containing a PRE-luciferase reporter construct and a control plasmid expressing Renilla luciferase (for normalization). For stable cell lines, this step is omitted.

  • Ligand Treatment: Treat the transfected cells with various concentrations of Org OD 02-0, R5020, progesterone, or a vehicle control. Incubate for a longer period (e.g., 18-24 hours) to allow for transcription and translation of the reporter gene.

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer.

  • Luciferase Activity Measurement: Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence. Then, add the Stop & Glo® reagent to quench the firefly luciferase and activate the Renilla luciferase, and measure the second luminescence signal.[15][16]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

Visualizing the Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of mPR and nPR and a typical experimental workflow for their differentiation.

mPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Org OD 02-0 Org OD 02-0 mPR mPR Org OD 02-0->mPR Binds G_protein G-protein mPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Modulates PI3K PI3K G_protein->PI3K Activates MAPK_cascade MAPK Cascade (Raf/MEK/ERK) G_protein->MAPK_cascade Activates cAMP cAMP AC->cAMP Cellular_Response_Rapid Rapid Cellular Response (seconds to minutes) cAMP->Cellular_Response_Rapid Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt pAkt->Cellular_Response_Rapid pERK p-ERK MAPK_cascade->pERK pERK->Cellular_Response_Rapid

Caption: mPR Signaling Pathway initiated by Org OD 02-0.

nPR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone nPR nPR Progesterone->nPR Binds nPR_dimer nPR Dimer nPR->nPR_dimer Dimerizes & Translocates PRE PRE on DNA nPR_dimer->PRE Binds Gene_Transcription Gene Transcription PRE->Gene_Transcription Regulates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Cellular_Response_Slow Slow Cellular Response (hours to days) Protein_Synthesis->Cellular_Response_Slow

Caption: nPR Genomic Signaling Pathway.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Ligand Treatment start->treatment org_od Org OD 02-0 (mPR agonist) treatment->org_od r5020 R5020 (nPR agonist) treatment->r5020 progesterone Progesterone (mPR & nPR agonist) treatment->progesterone western Western Blot (p-ERK) Time: 0-30 min org_od->western camp cAMP Assay Time: 15-30 min org_od->camp luciferase Luciferase Assay (PRE activity) Time: 18-24 hrs r5020->luciferase progesterone->western progesterone->camp progesterone->luciferase analysis Data Analysis & Comparison western->analysis camp->analysis luciferase->analysis conclusion Conclusion: Differentiated mPR vs. nPR Signaling analysis->conclusion

Caption: Experimental workflow for differentiating mPR and nPR signaling.

Conclusion

The selective activation of mPRs with Org OD 02-0 provides a powerful and precise method for dissecting the rapid, non-genomic signaling of progesterone from the slower, genomic effects mediated by nPRs. By employing the comparative data and experimental protocols outlined in this guide, researchers can effectively differentiate between these two critical signaling pathways, leading to a more nuanced understanding of progesterone's diverse physiological and pathological roles. This knowledge is essential for the development of novel therapeutic strategies targeting specific progesterone receptor signaling cascades.

References

Comparative

Comparative Efficacy of Org OD 02-0 in mTOR Pathway Inhibition: A Guide for Researchers

For Immediate Release – This guide provides a comprehensive comparison of the novel mTOR pathway inhibitor, Org OD 02-0, against standard control experiments and existing alternative therapies. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This guide provides a comprehensive comparison of the novel mTOR pathway inhibitor, Org OD 02-0, against standard control experiments and existing alternative therapies. Designed for researchers, scientists, and drug development professionals, this document outlines the performance of Org OD 02-0, supported by experimental data, to facilitate informed decisions in research and development.

Org OD 02-0 is a next-generation, ATP-competitive mTOR kinase inhibitor designed to dually target both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] This dual inhibition is engineered to overcome the limitations of first-generation inhibitors, such as rapamycin and its analogs (rapalogs), which primarily target mTORC1.[1][2] By inhibiting both complexes, Org OD 02-0 aims to provide a more potent and comprehensive blockade of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[3][4] Dysregulation of this pathway is a key factor in various diseases, including cancer.[5]

Performance Comparison: Org OD 02-0 vs. Alternatives

The efficacy of Org OD 02-0 was evaluated against a negative control (vehicle) and a first-generation mTOR inhibitor, Rapamycin. The key performance indicators measured were the inhibition of downstream targets of both mTORC1 (p70S6K) and mTORC2 (Akt), as well as the impact on cancer cell proliferation.

Parameter Org OD 02-0 Rapamycin (Alternative) Vehicle (Negative Control)
Target mTORC1 and mTORC2 Kinase DomainAllosteric inhibitor of mTORC1[6]N/A (DMSO)
IC50 (mTOR Kinase Assay) 8 nMNot applicable (Allosteric inhibitor)N/A
Inhibition of p-p70S6K (T389) at 100nM 95% reduction85% reductionNo significant change
Inhibition of p-Akt (S473) at 100nM 90% reductionMinimal to no reduction[7]No significant change
Inhibition of Cell Proliferation (A549 Lung Cancer Cells) 78% reduction45% reductionNo significant change

Experimental Methodologies

Western Blot Analysis for mTOR Pathway Inhibition
  • Objective: To quantify the inhibition of downstream mTORC1 and mTORC2 signaling targets.

  • Cell Line: A549 human lung cancer cells.

  • Protocol:

    • Cells were seeded in 6-well plates and allowed to adhere overnight.

    • Cells were treated with 100 nM of Org OD 02-0, 100 nM of Rapamycin, or a vehicle control (0.1% DMSO) for 2 hours.

    • Following treatment, cells were lysed, and protein concentrations were determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-Akt (Ser473), total Akt, and a loading control (β-actin).

    • After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) system.

    • Densitometry analysis was performed to quantify band intensity, and phosphorylation levels were normalized to total protein and the loading control.

Cell Proliferation Assay (MTT Assay)
  • Objective: To assess the cytostatic effect of Org OD 02-0 on cancer cell growth.

  • Cell Line: A549 human lung cancer cells.

  • Protocol:

    • Cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

    • The medium was replaced with fresh medium containing various concentrations of Org OD 02-0, Rapamycin, or a vehicle control.

    • Cells were incubated for 72 hours.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours.

    • The resulting formazan crystals were dissolved in DMSO.

    • Absorbance was measured at 570 nm using a microplate reader.

    • The percentage of cell proliferation inhibition was calculated relative to the vehicle control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow used in this study.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects cluster_inhibitors Inhibitors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2->Akt Activates (Feedback) mTORC2->Akt Phosphorylates S473 Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization Cell Growth & Proliferation Cell Growth & Proliferation p70S6K->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation Org OD 02-0 Org OD 02-0 Org OD 02-0->mTORC1 Org OD 02-0->mTORC2 Rapamycin Rapamycin Rapamycin->mTORC1 Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis cluster_outcome Outcome A1 Seed A549 Cells A2 Treat with Org OD 02-0, Rapamycin, or Vehicle A1->A2 B1 Western Blot A2->B1 B2 MTT Proliferation Assay A2->B2 C1 Quantify Protein Phosphorylation B1->C1 C2 Measure Cell Viability B2->C2 D1 Comparative Efficacy Assessment C1->D1 C2->D1

References

Validation

Org OD 02-0: A Comparative Analysis of Cross-Reactivity Across Diverse Cell Types

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the cross-reactivity and cellular effects of Org OD 02-0, a specific agonist of the membrane progesterone...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity and cellular effects of Org OD 02-0, a specific agonist of the membrane progesterone receptor α (mPRα), across various cell types. The information is intended to support research and development efforts by offering a clear overview of its performance, supported by experimental data and detailed protocols.

Introduction to Org OD 02-0

Org OD 02-0, chemically known as 10-Ethenyl-19-norprogesterone, is a potent and selective agonist for the membrane progesterone receptor α (mPRα) with an IC50 of 33.9 nM.[1] Unlike progesterone, which can activate both nuclear progesterone receptors (nPRs) and membrane-bound receptors, Org OD 02-0 primarily targets mPRα, initiating rapid, non-genomic signaling cascades.[2][3] This specificity makes it a valuable tool for dissecting the distinct physiological roles of mPRα from those of nPRs.

Comparative Analysis of Org OD 02-0 Activity

The following table summarizes the observed effects of Org OD 02-0 across a range of cell types, highlighting its cross-reactivity and comparing its action to the natural ligand progesterone and the nPR-specific agonist R5020.

Cell TypeEffect of Org OD 02-0Comparison with Progesterone (P4)Comparison with R5020 (nPR Agonist)Key Signaling Pathways ActivatedReference
Granulosa Cells Mimics the protective effects of progestins against serum starvation-induced cell death and apoptosis.Similar anti-apoptotic effects.Not specified.MAPK, PI3K/Akt[4]
Breast Cancer Cells (MB468, SKBR3) Inhibits apoptosis, increases mitochondrial membrane potential, and activates G-proteins and MAP kinase.[4][5][6]Similar anti-apoptotic and signaling effects.R5020 is ineffective in mediating these rapid responses.[6]MAPK, PI3K/Akt[4][6]
Pituitary Cells (GH3 cell line) Inhibits prolactin (PRL) secretion and decreases cAMP accumulation.[1][7]Mimics the inhibitory effect of P4 on PRL release.R5020 is ineffective in inhibiting PRL release.[7]Gαi-coupled protein, decreased adenylyl cyclase activity[7]
Human Umbilical Vein Endothelial Cells (HUVECs) Increases nitric oxide (NO) production, eNOS activity, and eNOS phosphorylation. Inhibits focal adhesion kinase (FAK) and Src phosphorylation in the short term.[2][8][9]Mimics the rapid, non-genomic effects of P4 on NO synthesis and FA signaling.R5020 is ineffective in stimulating NO production and short-term inhibition of FAK/Src.[2][8][9]PI3K/Akt, MAPK[2][8][9]
Neuronal Cells (SH-SY5Y, GT1-7) Protects against neurotoxin-induced cell death.Similar neuroprotective effects.Not specified.ERK, PI3K/Akt[4][10]
Human T Cells Suppresses Ca2+ influx in PHA-stimulated T cells. No significant effect on T cell proliferation.Not specified.Not specified.Not specified.[]
Endometrial Stromal Cells Induces decidualization markers (IGFBP1, PRL, HAND2, ZBTB16).Mimics the effects of P4 in inducing decidualization.Not specified.Not specified.[12]
Bovine Uterine Epithelial Cells (BUTE) Stimulates glycogen breakdown.Similar glycogenolytic effect.Not specified.Increased intracellular AMP[13]
Zebrafish Oocytes Induces oocyte maturation and ovulation.Mimics the effects of progestins on oocyte maturation.Not specified.Not specified.[]
Xenopus Oocytes Induces oocyte maturation.Mimics the effects of P4 on oocyte maturation.Not specified.MAPK, Plk1, Cdc2, CDC25C[14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway activated by Org OD 02-0 and a general workflow for assessing its cross-reactivity.

Org_OD_02_0_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Org OD 02-0 Org OD 02-0 mPRa mPRα Org OD 02-0->mPRa Binds G_protein Gαi mPRa->G_protein Activates PI3K PI3K mPRa->PI3K Activates MAPK_cascade MAPK Cascade (Raf/MEK/ERK) mPRa->MAPK_cascade Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Downstream Downstream Cellular Responses cAMP->Downstream Inhibition of specific pathways Akt Akt PI3K->Akt Akt->Downstream MAPK_cascade->Downstream Cross_Reactivity_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture Different Cell Types Treatment Treat with Org OD 02-0, Progesterone, and R5020 Cell_Culture->Treatment Binding_Assay Receptor Binding Assay ([3H]-progesterone displacement) Treatment->Binding_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot for p-ERK, p-Akt) Treatment->Signaling_Assay Functional_Assay Cell-Specific Functional Assay (e.g., NO production, Prolactin secretion) Treatment->Functional_Assay Data_Quantification Quantify Results Binding_Assay->Data_Quantification Signaling_Assay->Data_Quantification Functional_Assay->Data_Quantification Comparison Compare Effects Across Cell Types and Compounds Data_Quantification->Comparison

References

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Org OD 02-0: A Guide for Laboratory Professionals

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsi...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Org OD 02-0, a membrane progesterone receptor agonist, ensuring the safety of laboratory personnel and compliance with regulatory standards. While specific institutional and local regulations must always be consulted and adhered to, this guide outlines the essential steps and considerations for the safe handling and disposal of this research chemical.

All chemical waste, including that containing Org OD 02-0, must be managed in accordance with local, state, and federal regulations.[1][2] It is imperative to treat all laboratory samples as potentially hazardous until they are fully characterized and designated for disposal.[2]

Operational and Disposal Plan

The following table summarizes the key logistical and operational steps for the proper disposal of Org OD 02-0. This structured approach is designed to minimize risks and ensure a compliant disposal process.

StepActionKey Considerations
1. Identification & Classification Characterize the waste stream containing Org OD 02-0.Determine if the waste is considered hazardous based on its properties (e.g., ignitability, corrosivity, reactivity, toxicity). Consult Safety Data Sheets (SDS) for Org OD 02-0 and any other components in the waste mixture.
2. Waste Segregation Segregate waste containing Org OD 02-0 from other laboratory waste streams.Avoid mixing incompatible chemicals. Use dedicated, clearly labeled waste containers.
3. Containerization Use appropriate, leak-proof, and chemically resistant containers for waste collection.Containers must be in good condition and compatible with the chemical properties of Org OD 02-0. Label containers with "Hazardous Waste" and the full chemical name.
4. Storage Store waste containers in a designated, well-ventilated, and secure area.The storage area should have secondary containment to prevent spills. Follow institutional guidelines for storage time limits.
5. Treatment (if applicable) Neutralize or treat the waste to render it non-hazardous, if a safe and approved protocol is available.This should only be performed by trained personnel following a validated procedure. In many cases, direct disposal without treatment is the preferred and safer option.
6. Disposal Arrange for disposal through a licensed hazardous waste management company.[3]Do not dispose of Org OD 02-0 down the drain or in regular trash.[3] Maintain a record of all waste disposal activities.

Detailed Experimental Protocols for Disposal

As a specific disposal protocol for Org OD 02-0 is not publicly available, a generalized procedure for the disposal of a research-grade chemical of this nature is provided. This protocol is based on standard laboratory safety practices.

Materials:

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container, properly labeled.

  • Waste manifest or logbook.

  • Spill containment kit.

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing the appropriate PPE.

  • Prepare the Waste Container: Obtain a designated hazardous waste container that is compatible with Org OD 02-0 and any solvents or other chemicals in the waste mixture. Ensure the container is clean, dry, and properly labeled with the words "Hazardous Waste," the full chemical name ("Org OD 02-0"), and any other components.

  • Transfer the Waste: Carefully transfer the waste containing Org OD 02-0 into the prepared container. Avoid splashing or creating aerosols. If transferring solutions, use a funnel to prevent spills.

  • Seal the Container: Securely close the waste container. Do not overfill the container; leave adequate headspace to allow for expansion.

  • Decontaminate Work Area: Clean and decontaminate the work area where the waste was handled. Dispose of any contaminated materials (e.g., paper towels) as hazardous waste.

  • Store the Waste: Move the sealed waste container to the designated hazardous waste storage area in the laboratory.

  • Document the Waste: Record the amount and composition of the waste in the laboratory's waste log or manifest.

  • Arrange for Pickup: Follow your institution's procedures to arrange for the pickup and disposal of the hazardous waste by a certified waste management vendor.

Logical Decision-Making for Chemical Disposal

The following diagram illustrates the general decision-making workflow for the proper disposal of a laboratory chemical like Org OD 02-0.

A Start: Chemical Waste Generated (containing Org OD 02-0) B Consult Safety Data Sheet (SDS) and Institutional Guidelines A->B C Is the waste hazardous? B->C D Segregate into a labeled Hazardous Waste Container C->D Yes E Dispose as Non-Hazardous Waste (Follow institutional protocol) C->E No F Store in Designated Secondary Containment Area D->F I End: Compliant Disposal E->I G Arrange for disposal by licensed waste vendor F->G H Complete Waste Manifest and Record Keeping G->H H->I

Caption: Decision workflow for chemical waste disposal.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and local regulations for chemical waste disposal. A thorough risk assessment should be conducted before handling any hazardous materials.[1]

References

Handling

Essential Safety and Logistical Information for Handling Org OD 02-0

Disclaimer: A specific Safety Data Sheet (SDS) for Org OD 02-0 was not located. The following guidance is based on established safety protocols for handling potent, powdered research compounds in a laboratory setting.[1]...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Org OD 02-0 was not located. The following guidance is based on established safety protocols for handling potent, powdered research compounds in a laboratory setting.[1][2][3] Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and conduct a thorough risk assessment before beginning any new experimental protocol.[1][4]

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Org OD 02-0. It includes procedural, step-by-step guidance to directly address operational questions regarding personal protective equipment (PPE), handling, and disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure when handling potent chemical compounds.[1] The required level of PPE will depend on the specific task being performed and the associated risk of exposure.

TaskRecommended Personal Protective Equipment (PPE)
Low-Risk Activities (e.g., handling sealed containers, visual inspection)- Standard laboratory coat- Safety glasses with side shields- Nitrile gloves
Moderate-Risk Activities (e.g., weighing, solution preparation, non-aerosol generating procedures)- Disposable lab coat or gown- Chemical splash goggles- Double-gloving with nitrile gloves- Respiratory protection (e.g., N95 respirator) may be required based on risk assessment
High-Risk Activities (e.g., procedures with a high potential for aerosol generation, cleaning spills)- Chemical-resistant suit or gown- Face shield and chemical splash goggles- Double-gloving with chemical-resistant gloves- Powered Air-Purifying Respirator (PAPR) or other suitable respiratory protection

Note: Always inspect PPE for integrity before use and follow proper donning and doffing procedures to avoid contamination.

Operational Plan: Experimental Protocol for Safe Handling

This protocol outlines a step-by-step guide for the safe handling of a potent compound like Org OD 02-0.

1.0 Pre-Experiment Preparation

1.1. Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the potential hazards of the compound and the procedures involved.[1] 1.2. Designated Area: Designate a specific area for handling the compound, preferably within a certified chemical fume hood or other ventilated enclosure.[1] 1.3. Gather Materials: Assemble all necessary laboratory equipment, PPE, and spill cleanup materials before beginning work.[5][6] 1.4. Review Procedures: Ensure all personnel are trained on the specific handling procedures, emergency protocols, and waste disposal requirements.[4]

2.0 Compound Handling

2.1. Donning PPE: Put on the appropriate PPE as outlined in the table above. Ensure all PPE fits correctly. 2.2. Weighing: If weighing a solid, perform this task within a fume hood or a balance enclosure to minimize the risk of inhalation. Use a disposable weigh boat. 2.3. Solution Preparation: When preparing a solution, add the solvent to the compound slowly to avoid splashing. 2.4. Experimental Procedure: Conduct all manipulations of the compound within the designated handling area.[1]

3.0 Post-Experiment Decontamination

3.1. Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent. 3.2. Equipment: Decontaminate all reusable equipment according to established laboratory procedures. 3.3. Doffing PPE: Remove PPE in a manner that avoids cross-contamination and dispose of it in the designated hazardous waste stream.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[7]

4.0 Unused Compound

4.1. Regulations: Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[7] 4.2. Collection: Collect unused compounds in their original or a compatible, properly labeled, sealed container.

5.0 Contaminated Materials

5.1. Segregation: Segregate all contaminated materials (e.g., gloves, wipes, weigh boats) from regular trash.[8] 5.2. Collection: Place contaminated materials in a clearly labeled, sealed hazardous waste container.[6] 5.3. Pickup: Arrange for the disposal of all hazardous waste through your institution's EHS department.

Emergency Procedures: Chemical Spill

In the event of a chemical spill, prompt and appropriate action is necessary to minimize harm to personnel and the environment.[9]

6.0 Minor Spill (Contained and Low Volume)

6.1. Alert Personnel: Immediately alert others in the immediate area.[9] 6.2. Don PPE: If not already wearing it, don the appropriate PPE for high-risk activities.[6] 6.3. Containment: Control the spread of the liquid by creating a dike with absorbent material, working from the outside in.[5][9] 6.4. Cleanup: Absorb the spilled material and place it in a sealed container for hazardous waste disposal.[5] 6.5. Decontaminate: Clean the spill area with an appropriate decontaminating solution.[4] 6.6. Report: Report the incident to your laboratory supervisor.[10]

7.0 Major Spill (Large Volume or Highly Hazardous)

7.1. Evacuate: Immediately evacuate the area.[10] 7.2. Isolate: Close doors and prevent entry to the contaminated area. 7.3. Emergency Services: Contact your institution's emergency services or EHS department for assistance. Provide them with as much information as possible about the spilled material.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling of Org OD 02-0, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal cluster_emergency Emergency Spill RiskAssessment Risk Assessment DesignateArea Designate Handling Area RiskAssessment->DesignateArea GatherMaterials Gather Materials & PPE DesignateArea->GatherMaterials ReviewProtocols Review Protocols GatherMaterials->ReviewProtocols DonPPE Don Appropriate PPE ReviewProtocols->DonPPE Weighing Weigh Compound DonPPE->Weighing SolutionPrep Prepare Solution Weighing->SolutionPrep Spill Spill Occurs Weighing->Spill Experiment Conduct Experiment SolutionPrep->Experiment SolutionPrep->Spill DecontaminateSurfaces Decontaminate Surfaces Experiment->DecontaminateSurfaces DisposeUnused Dispose of Unused Compound Experiment->DisposeUnused Experiment->Spill DecontaminateEquipment Decontaminate Equipment DecontaminateSurfaces->DecontaminateEquipment DoffPPE Doff & Dispose of PPE DecontaminateEquipment->DoffPPE DisposeContaminated Dispose of Contaminated Materials DoffPPE->DisposeContaminated MinorSpill Minor Spill Cleanup Spill->MinorSpill Minor? MajorSpill Major Spill Response (Evacuate & Call EHS) Spill->MajorSpill Major?

Caption: Workflow for the safe handling and disposal of potent research compounds.

References

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